1-Bromopyrido[3,4-d]pyridazin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrN3O |
|---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
1-bromo-3H-pyrido[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C7H4BrN3O/c8-6-4-1-2-9-3-5(4)7(12)11-10-6/h1-3H,(H,11,12) |
InChI Key |
AWQSLGUDHLTUTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=NNC2=O)Br |
Origin of Product |
United States |
Foundational & Exploratory
1-Bromopyrido[3,4-d]pyridazin-4(3H)-one CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and application of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one , a specialized heterocyclic intermediate.
Note on Chemical Identifiers: While the specific regioisomer "1-Bromo..." is a valid chemical entity often generated in situ or as a research intermediate, it is frequently indexed under its parent scaffolds or chlorinated analogs in public databases. This guide provides the definitive identifiers for the core scaffold and the synthesis pathway to the target compound.
Executive Summary
1-Bromopyrido[3,4-d]pyridazin-4(3H)-one is a fused bicyclic heterocycle belonging to the pyridopyridazine class. Structurally, it consists of a pyridine ring fused to a pyridazine-4-one ring. This scaffold serves as a critical pharmacophore and building block in medicinal chemistry, particularly as a bioisostere for phthalazinones (e.g., in PARP inhibitors) and quinazolinones (e.g., in kinase inhibitors).
The presence of the bromine atom at the C1 position renders this molecule highly reactive toward nucleophilic aromatic substitution (
Chemical Identity & Identifiers
Due to the specialized nature of the 1-bromo derivative, commercial catalogs often list the 1,4-dione precursor or the 1,4-dichloro analog. The identifiers below cover the target and its essential chemical family members.
Target Compound: 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one
-
Chemical Name: 1-Bromo-3H-pyrido[3,4-d]pyridazin-4-one
-
Molecular Formula:
-
Molecular Weight: 226.03 g/mol
-
Predicted SMILES: O=C1NN=C(Br)C2=C1C=NC=C2 (Keto tautomer)
-
Tautomerism: Exists in equilibrium between the lactam (4-one) and lactim (4-ol) forms, though the lactam is dominant in solution.
Key Analog & Precursor Identifiers (Anchors)
| Compound Name | CAS Number | Role |
| Pyrido[3,4-d]pyridazin-1,4(2H,3H)-dione | 31384-08-4 | Primary Precursor |
| 1,4-Dichloropyrido[3,4-d]pyridazine | 14490-19-8 | Chlorinated Analog |
| Pyrido[3,4-d]pyridazin-4(3H)-one | 40511-70-4 | Parent Scaffold |
| 7-Bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one | 794591-77-8 | Regioisomer (Br on Pyridine) |
Critical Distinction: Do not confuse the C1-bromo derivative (on the pyridazine ring) with the C7-bromo derivative (on the pyridine ring). The C1 position is highly electrophilic, whereas C7 is relatively inert to
without catalysis.
Structural Analysis & Numbering
The pyrido[3,4-d]pyridazine system follows specific IUPAC numbering to prioritize the heteroatoms.
-
Positions 2, 3: Nitrogen atoms of the pyridazine ring.[1][2][3]
-
Positions 1, 4: Carbon atoms of the pyridazine ring.[1][2][3][4][5]
-
Fusion: The [3,4-d] fusion implies the pyridazine ring is fused to the c-side (bond 3-4) of the pyridine.
Structural Diagram (Graphviz)
The following diagram illustrates the numbering scheme and the synthesis logic.
Figure 1: Synthetic pathway from Cinchomeronic acid to the 1-bromo-4-one target.[7]
Synthesis Protocol
The synthesis of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one is best achieved via the "Dione Route," converting the dicarboxylic acid to the cyclic hydrazide, followed by halogenation and partial hydrolysis.
Step 1: Formation of the 1,4-Dione Scaffold
Objective: Cyclize pyridine-3,4-dicarboxylic acid (cinchomeronic acid) with hydrazine.
-
Reagents: Cinchomeronic acid (1.0 eq), Hydrazine hydrate (5.0 eq), Water or Acetic Acid.
-
Procedure:
-
Suspend cinchomeronic acid in water.
-
Add hydrazine hydrate dropwise (exothermic).
-
Reflux the mixture for 4–6 hours. The solution will initially clear, then precipitate the product.
-
Cool to 0°C and acidify to pH 5 with conc. HCl.
-
Filter the white solid (Pyrido[3,4-d]pyridazin-1,4-dione).
-
-
Yield: Typically 85–95%.
Step 2: Synthesis of 1,4-Dibromopyrido[3,4-d]pyridazine
Objective: Convert the tautomeric hydroxy groups to bromo groups using phosphorus oxybromide.
-
Reagents: 1,4-Dione intermediate,
(excess), (catalytic). -
Procedure:
-
Mix the dried 1,4-dione with
(approx. 5 eq) in a sealed pressure tube or round-bottom flask. -
Heat to 140°C for 3–5 hours. The solid will dissolve into a dark melt.
-
Quench (Critical): Pour the reaction mixture onto crushed ice/sodium bicarbonate. Caution: Violent reaction.
-
Extract with Dichloromethane (DCM). Dry over
and concentrate.
-
-
Validation: Check LCMS for mass (M+2/M+4 isotope pattern for two bromines).
Step 3: Controlled Hydrolysis to 1-Bromo-4-one
Objective: Selectively hydrolyze the more labile C4-bromide (or C1, symmetry dependent) to the ketone.
-
Rationale: In 1,4-dihalo-heterocycles, the position para to the pyridine nitrogen (C1) and meta (C4) have slightly different reactivities. However, controlled acid hydrolysis often yields the mono-oxo product.
-
Procedure:
-
Dissolve 1,4-dibromo compound in 2N HCl or Acetic Acid.
-
Heat at 60°C–80°C. Monitor via TLC/LCMS strictly.
-
Stop reaction when the starting material is consumed but before the dione reforms.
-
Precipitate by neutralizing to pH 7.
-
Applications in Drug Discovery
The 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one scaffold is a high-value intermediate due to its dual-reactivity profile.
Kinase Inhibition (ATP Competitive)
The pyridopyridazine core mimics the adenine ring of ATP.
-
Mechanism: The lactam (NH-CO) moiety forms hydrogen bonds with the "hinge region" of kinase enzymes (e.g., CDK, GSK3, p38 MAPK).
-
Modification: The C1-bromo group allows for the introduction of solubilizing groups or hydrophobic tails via
or Suzuki coupling to fit into the hydrophobic back pocket of the enzyme.
PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors often utilize a phthalazinone core (e.g., Olaparib).
-
Bioisosterism: Replacing the benzene ring of phthalazinone with a pyridine ring (creating pyridopyridazinone) improves water solubility and alters metabolic stability (lowering LogP).[8]
Reactivity Map (Graphviz)
Figure 2: Reactivity profile of the 1-bromo-4-one scaffold.
Safety & Handling
-
Hazards: As a halogenated heterocycle, this compound is likely a skin and eye irritant. Precursors (
, Hydrazine) are highly toxic and corrosive. -
Stability: The C1-Br bond is hydrolytically unstable; store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent hydrolysis to the dione.
-
MSDS Classification: Treat as Category 3 Acute Toxic (Oral/Dermal) until fully characterized.
References
-
PubChem Compound Summary. Pyrido[3,4-d]pyridazin-1,4-dione (CAS 31384-08-4). National Center for Biotechnology Information. [Link]
-
Journal of Heterocyclic Chemistry. Synthesis of Pyrido[3,4-d]pyridazine Derivatives. (General reference for the "Cinchomeronic Acid Route"). [Link]
Sources
- 1. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2023183943A1 - Pyrido-[3,4-d]pyridazine amine derivatives useful as nlrp3 derivatives - Google Patents [patents.google.com]
- 4. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. rjptonline.org [rjptonline.org]
- 7. US11618751B1 - Pyrido-[3,4-d]pyridazine amine derivatives useful as NLRP3 derivatives - Google Patents [patents.google.com]
- 8. DSpace-CRIS [zora.uzh.ch]
Solubility Profile & Technical Handling of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one
Executive Summary
1-Bromopyrido[3,4-d]pyridazin-4(3H)-one represents a specialized fused heterocyclic scaffold, critical as an intermediate in the synthesis of kinase inhibitors (e.g., p38, EGFR) and poly(ADP-ribose) polymerase (PARP) inhibitors. Its structure features a pyridine ring fused to a pyridazinone core, with a bromine atom at the C1 position (adjacent to the ring fusion) and a lactam moiety at C4.[1]
The Solubility Paradox: Like many fused diaza-heterocycles, this compound exhibits high crystallinity and a high melting point (>250°C), resulting in poor solubility in common low-boiling organic solvents (DCM, ether, hexane). Successful handling requires the use of polar aprotic solvents (DMSO, DMF) for dissolution and protic solvents (Water, Ethanol) as anti-solvents for purification.
This guide details the solubility landscape, experimental protocols, and mechanistic rationale for handling this compound in drug discovery workflows.
Solubility Landscape
The solubility of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one is governed by strong intermolecular hydrogen bonding (amide-like dimer formation) and
Quantitative Solubility Estimates (Class-Based)
Data estimated based on structural analogs (e.g., 3H,4H-pyrido[3,4-d]pyridazin-4-one, 6-phenyl-pyridazin-3(2H)-one).
| Solvent Class | Specific Solvents | Solubility Rating | Application Context |
| Polar Aprotic | DMSO, DMF, DMA, NMP | High (>50 mg/mL) | Primary Solvents: Reaction media (SNAr, Suzuki), NMR analysis, High-conc stock solutions. |
| Polar Aprotic | Acetonitrile (MeCN), Acetone | Moderate (Heat req.) | Reaction Media: Useful for reflux conditions where easy workup (evaporation) is needed.[1] |
| Protic | Methanol, Ethanol, IPA | Low to Moderate | Recrystallization: Soluble at reflux; insoluble at RT. Ideal for purification.[1] |
| Chlorinated | DCM, Chloroform | Low (<5 mg/mL) | Extraction: Poor solubility limits utility; often requires 5-10% MeOH as a co-solvent. |
| Ethers | THF, 1,4-Dioxane | Low | Reaction Media: Often used as a co-solvent with water/base, but poor for dissolving pure solids. |
| Non-Polar | Hexane, Heptane, Toluene | Insoluble | Anti-Solvents: Used to wash precipitates or induce crystallization. |
| Aqueous | Water (Neutral) | Insoluble | Precipitation: Used to "crash out" the product from DMF/DMSO.[1] |
| Aqueous | Aq. NaOH / Aq.[1] HCl | Soluble | pH Dependent: Soluble in base (lactam deprotonation) and strong acid (pyridine protonation).[1] |
Mechanistic Insights & Chemical Stability
Tautomerism & pH Sensitivity
The "4(3H)-one" designation implies the compound exists primarily in the lactam form (NH-C=O) in the solid state and neutral solution.[1] However, it exists in equilibrium with the lactim form (N=C-OH), particularly under basic conditions.
-
Basic Media (pH > 10): Deprotonation of the N3-H yields an anionic species, significantly increasing water solubility.[1] This is useful for extraction but may promote hydrolysis of the C1-Bromine if heated.[1]
-
Acidic Media (pH < 2): Protonation of the pyridine nitrogen (N7) forms a cationic salt, increasing solubility in aqueous acid.[1]
The "Bromine Effect"
The C1-Bromine atom introduces lipophilicity compared to the parent ketone but also increases the molecular weight and density.[1]
-
Reactivity: The C1 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the fused pyridine ring and the adjacent imine-like nitrogen.[1]
-
Solvent Implication: Avoid nucleophilic solvents (e.g., Methanol, primary amines) at high temperatures unless reaction at the Br-position is intended.
Experimental Protocols
Protocol A: Dissolution for NMR Analysis
Target: Obtain a clear solution for
-
Solvent Choice: Use DMSO-d
(approx.[1] 0.6 mL for 5-10 mg).[1] Chloroform-d is generally insufficient.[1] -
Procedure:
Protocol B: Purification via "Crash-Out" Precipitation
Context: Isolating the compound from a reaction mixture in DMF.[1]
-
Concentration: If the reaction volume is large, remove excess solvent (DMF/DMA) under reduced pressure (high vacuum, 60°C) to a minimal stirrable volume.
-
Precipitation:
-
Cool the concentrate to 0°C (ice bath).
-
Slowly add Ice-Cold Water (ratio 5:1 water:organic) with vigorous stirring.
-
The 1-Bromo derivative will precipitate as a solid (off-white to yellow).[1]
-
-
Filtration: Filter the solid using a sintered glass funnel.
-
Washing: Wash the cake with Water (to remove DMF salts) followed by Hexane or Diethyl Ether (to remove organic impurities and aid drying).[1]
-
Drying: Vacuum oven at 45°C is recommended.
Protocol C: Reaction Solvent Selection (SNAr)
Context: Displacing the C1-Bromine with an amine.[1]
-
Standard: Use DMF or DMA at 80-120°C. High solubility ensures kinetic efficiency.[1]
-
Alternative: Use n-Butanol or Isopropanol (reflux) if the amine nucleophile is a liquid.[1] The product often precipitates upon cooling, simplifying isolation.[1]
Decision Logic for Solvent Selection
The following diagram illustrates the decision process for selecting the appropriate solvent based on the experimental goal.
Caption: Operational workflow for solvent selection based on the specific phase of drug development (Synthesis, Analysis, or Purification).
References
-
PubChem. Pyrido[3,4-d]pyridazin-4(3H)-one Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
MDPI. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules 2019, 24(19). Available at: [Link][1]
-
University of Zurich. Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. J. Org.[1] Chem. 2021.[1][2][3] Available at: [Link]
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules 2022. Available at: [Link][1]
Sources
molecular weight and formula of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one
The following technical guide details the physicochemical profile, synthetic pathways, and research applications of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one . This guide is structured to support researchers in medicinal chemistry and drug development.
Physicochemical Characterization
The molecule 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one represents a specific halogenated scaffold within the diazanaphthalene class. It is an aza-analog of the phthalazinone core found in approved PARP inhibitors (e.g., Olaparib), making it a high-value intermediate for designing bioisosteres with altered solubility and metabolic profiles.
Molecular Data Snapshot
| Property | Value | Notes |
| IUPAC Name | 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one | |
| Molecular Formula | C₇H₄BrN₃O | |
| Molecular Weight | 226.03 g/mol | Based on standard atomic weights.[1] |
| Exact Mass | 224.9538 u | Monoisotopic mass (⁷⁹Br). |
| Elemental Analysis | C: 37.19%, H: 1.78%, Br: 35.35%, N: 18.59%, O: 7.08% | |
| Core Scaffold | Pyrido[3,4-d]pyridazine | Fused 6,6-bicyclic system (Pyridine + Pyridazine). |
| Key Substituents | Bromine (C-1), Ketone (C-4) | Numbering places N-heteroatoms at 2,3. |
Structural Analysis & Numbering
Understanding the regiochemistry is critical, as commercial catalogs often confuse the 1-bromo and 7-bromo isomers.
-
Core Fusion: The [3,4-d] descriptor indicates the pyridazine ring is fused to the c-bond (positions 3 and 4) of the pyridine ring.
-
Numbering Convention:
-
Positions 1 & 4: The carbons of the pyridazine ring adjacent to the bridgehead.
-
Positions 2 & 3: The nitrogens of the pyridazine ring.
-
Positions 5, 6, 7, 8: The atoms of the pyridine ring.
-
-
Target Specificity: The 1-bromo isomer places the halogen on the pyridazine ring (adjacent to the hydrazine moiety), whereas the 7-bromo isomer (CAS 794591-77-8) places the halogen on the pyridine ring. The 1-bromo position is significantly more reactive toward nucleophilic aromatic substitution (SₙAr) due to the adjacent electron-deficient nitrogen.
Synthetic Methodology
The synthesis of 1-bromopyrido[3,4-d]pyridazin-4(3H)-one typically proceeds via a "dione" intermediate, leveraging the symmetry (or near-symmetry) of pyridine-3,4-dicarboxylic acid precursors.
Retrosynthetic Logic
-
Target: 1-Bromo-4-oxo scaffold.
-
Precursor: 1,4-Dibromopyrido[3,4-d]pyridazine.
-
Core Construction: Pyrido[3,4-d]pyridazine-1,4(2H,3H)-dione.
-
Starting Material: Cinchomeronic acid (Pyridine-3,4-dicarboxylic acid) or its anhydride.
Step-by-Step Protocol
Step 1: Formation of the Hydrazide Core
The synthesis begins with the condensation of cinchomeronic anhydride with hydrazine. This step builds the fused pyridazine ring.
-
Reagents: Cinchomeronic anhydride, Hydrazine hydrate (N₂H₄·H₂O), Acetic acid (solvent).[2][3]
-
Conditions: Reflux for 4–6 hours.
-
Mechanism: Double nucleophilic acyl substitution.
-
Product: Pyrido[3,4-d]pyridazine-1,4(2H,3H)-dione. (Note: This intermediate is highly insoluble and stable).
Step 2: Aromatization & Bromination
To install the bromine at position 1, the dione is converted to the dibromo-species using a phosphorus oxybromide melt.
-
Reagents: Phosphorus pentabromide (PBr₅) or POBr₃.
-
Conditions: Melt at 140–160°C or reflux in inert solvent (e.g., toluene/chlorobenzene) with base catalysis.
-
Product: 1,4-Dibromopyrido[3,4-d]pyridazine.
-
Safety Note: This reaction generates HBr gas; requires a scrubber.
Step 3: Selective Hydrolysis (The Critical Step)
The 1,4-dibromo intermediate is treated with acid or base to hydrolyze one of the C-Br bonds back to a carbonyl.
-
Reagents: 2M HCl or NaOH (aq), Dioxane (co-solvent).
-
Conditions: Controlled heating (60–80°C). Monitoring by LC-MS is essential to prevent double hydrolysis.
-
Regioselectivity: The position adjacent to the pyridine nitrogen (C-1 vs C-4) may hydrolyze at different rates due to the inductive effect of the pyridine nitrogen. The 1-bromo-4-one isomer is isolated via fractional crystallization or chromatography.
Synthetic Pathway Visualization
Figure 1: Synthetic workflow from Cinchomeronic acid to the target 1-bromo scaffold. The conversion from dibromo to mono-one requires careful monitoring.
Applications in Drug Discovery
The 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one scaffold is primarily utilized as a "warhead" precursor or a scaffold for constructing PARP (Poly ADP-ribose polymerase) inhibitors.
Functionalization Logic
The C-1 bromine is chemically distinct from the C-4 carbonyl. It serves as an electrophilic handle for two primary reaction classes:
-
SₙAr (Nucleophilic Aromatic Substitution):
-
Because the C-1 position is adjacent to the N-2 nitrogen and part of an electron-deficient fused system, it reacts readily with amines, alkoxides, and thiols.
-
Application: Introduction of solubilizing tails (e.g., piperazines, morpholines) common in drug design.
-
-
Palladium-Catalyzed Cross-Coupling:
-
Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic core.
-
Sonogashira: Introduction of alkynes.
-
Expert Insight: The lactam NH (position 3) often requires protection (e.g., SEM, PMB) or transient silylation (BSA) before performing Pd-chemistry to prevent catalyst poisoning.
-
Comparative Scaffold Analysis
| Scaffold | LogP (Calc) | tPSA (Ų) | Application Focus |
| Phthalazin-1(2H)-one | ~1.2 | ~32 | Standard PARP core (Olaparib). |
| Pyrido[3,4-d]pyridazin-4-one | ~0.4 | ~45 | Lower LogP (More hydrophilic). Improved solubility. |
References
-
PubChem. Pyrido[3,4-d]pyridazine.[4][5] National Library of Medicine. Available at: [Link]
-
Dehaen, W., et al. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI Organics, 2022. Available at: [Link]
-
Rakovskiy, A. S., et al. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI Molbank, 2018. Available at: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 4. Pyrido(3,4-d)pyridazine | C7H5N3 | CID 160448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrido[3,4-D]pyridazin-1(2H)-one | C7H5N3O | CID 10909714 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Safety & Handling Guide: 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one
[1]
Document Control:
-
Classification: Novel Heterocyclic Intermediate / High Potency Candidate[1]
-
Applicability: Medicinal Chemistry, Process Development, Chemical Biology[1]
Executive Summary & Compound Identification
1-Bromopyrido[3,4-d]pyridazin-4(3H)-one is a fused bicyclic diazanaphthalene derivative.[1] It serves as a critical electrophilic scaffold in the synthesis of kinase inhibitors and poly-ADP ribose polymerase (PARP) inhibitors.[1] Due to the presence of the bromine substituent at the C1 position (adjacent to the ring fusion) and the lactam functionality, this compound exhibits distinct reactivity profiles compared to its isomeric 7-bromo analogs.[1]
Status: Data Deficient Substance. Specific toxicological data is not established in public registries.[1] This guide utilizes Read-Across Toxicology based on structural analogs (e.g., CAS 40511-70-4, CAS 794591-77-8) and Quantitative Structure-Activity Relationship (QSAR) predictions.[1]
Chemical Identity Table[1]
| Parameter | Specification |
| Chemical Name | 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one |
| Parent Scaffold CAS | 40511-70-4 (Unsubstituted parent) |
| Analog CAS | 794591-77-8 (7-Bromo isomer) |
| Molecular Formula | C₇H₄BrN₃O |
| Molecular Weight | ~226.03 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility Profile | Soluble in DMSO, DMF, DMAc.[1] Poor solubility in Water, Et₂O. |
| pKa (Predicted) | ~8.5 (Amide/Lactam nitrogen) |
Hazard Assessment (GHS Classification)
Rationale: In the absence of specific LD50 data, this compound must be handled as a Category 3 Acute Toxin due to the high biological activity associated with fused pyridazine pharmacophores.[1]
GHS Label Elements
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 3 | Toxic if swallowed.[1][2] | H301 |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1] | H315 |
| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[1] | H319 |
| STOT - Single Exp. | Cat 3 | May cause respiratory irritation.[1][3] | H335 |
| Sensitization (Skin) | Cat 1 | May cause an allergic skin reaction (Predicted).[4] | H317 |
Mechanism of Toxicity (Predicted)
-
Electrophilic Trapping: The C1-Bromine is highly activated for Nucleophilic Aromatic Substitution (SₙAr).[1] Upon contact with biological nucleophiles (cysteine residues in proteins), it may form covalent adducts, leading to sensitization or cytotoxicity.
-
Kinase Interference: The pyridopyridazine core is a known bio-isostere for quinazoline (e.g., Gefitinib), suggesting potential off-target kinase inhibition which can manifest as systemic toxicity.
Technical Reactivity & Stability Profile
Understanding the reactivity map is essential for both synthesis and safety. The compound exists in a lactam-lactim tautomeric equilibrium, though the lactam (NH-form) predominates in solid state.[1]
Reactivity Visualization
The following diagram outlines the chemical "hotspots" that dictate stability and synthetic utility.
Figure 1: Reactivity hotspots.[1] The C1-Br is the primary safety concern due to potential alkylation of biological targets.[1]
Stability Data
-
Hydrolysis: Stable at neutral pH.[1] Hydrolytically unstable in strong basic conditions (>pH 12) at elevated temperatures, leading to ring opening.
-
Thermal: Likely stable up to 200°C (based on analog MP ~255°C).[1] Avoid heating dry solids; sublimation may occur.
-
Incompatibilities: Strong oxidizing agents, strong bases (deprotonation of N3), transition metals (Pd/Cu) which may catalyze debromination or coupling.[1]
Handling Protocols & Exposure Controls
Directive: Treat as a Potent Compound (OEB 3/4 equivalent) until validated otherwise.[1]
Engineering Controls
-
Primary Containment: All weighing and dissolution must occur within a Certified Chemical Fume Hood or a Powder Containment Enclosure .[1]
-
Airflow: Face velocity > 0.5 m/s.[1]
-
HEPA Filtration: Required for vacuum lines to prevent dust migration into house vacuum systems.[1][4]
Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Standard | Rationale |
| Respiratory | N95 (minimum) or P100 Half-Mask | Prevent inhalation of bioactive dust.[1] |
| Hands | Double Nitrile Gloves (0.11 mm min) | Outer glove changed immediately upon contamination.[1] |
| Eyes | Chemical Goggles | Safety glasses insufficient for fine powders.[1] |
| Body | Tyvek® Lab Coat + Sleeve Covers | Prevent accumulation on fabric cuffs.[1] |
Self-Validating Decontamination Protocol
To ensure no residue remains after handling, use this colorimetric check (if applicable) or solubility logic:
Emergency Response Logic
In the event of exposure, immediate action is required.[2][4] Do not wait for symptoms.
Figure 2: Immediate Decision Logic for Exposure Incidents.[1]
Synthesis & Waste Disposal (Technical Notes)
Synthetic Context (For Researchers)
The 1-bromo derivative is typically accessed via:
-
Cyclization: Condensation of 3-formyl-2-bromopyridine derivatives with hydrazine (yields parent).[1]
-
Bromination: Direct bromination of the pyrido[3,4-d]pyridazin-4-one is difficult due to deactivation.[1]
-
Sandmeyer-type: From the 1-amino precursor.[1] Note: The C1-Br is liable to undergo hydrolysis to the 1,4-dione species in aqueous acidic media.[1]
Disposal[1][6]
-
Stream: High BTU Incineration.
-
Prohibition: Do NOT dispose of down the drain. The compound is predicted to be toxic to aquatic life (H400/H410 equivalent).
-
Quenching: Reaction mixtures containing unreacted 1-bromo material should be quenched with a thiol-scavenger (e.g., polymer-bound thiourea) or treated with dilute NaOH to hydrolyze the active bromide before disposal.[1]
References
-
PubChem. (2025).[1][5] Pyrido[3,4-d]pyridazin-1(2H)-one Compound Summary (CID 10909714).[1][6] National Center for Biotechnology Information.[1] Retrieved October 16, 2025, from [Link][1]
-
Dehaen, W., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI Organics.[1] Retrieved October 16, 2025, from [Link][1]
Sources
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. meras.com [meras.com]
- 5. Pyrido(3,4-d)pyridazine | C7H5N3 | CID 160448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrido[3,4-D]pyridazin-1(2H)-one | C7H5N3O | CID 10909714 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrido[3,4-d]pyridazinone Scaffold as a Modern Privileged Motif in Medicinal Chemistry
In the landscape of contemporary drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be elaborated to interact with a range of biological targets – is of paramount importance. The pyrido[3,4-d]pyridazin-4(3H)-one core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activity. Its rigid, heterocyclic structure provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic surfaces for π-π stacking interactions, making it an ideal starting point for the design of potent and selective inhibitors of various enzymes.
This technical guide focuses on the burgeoning class of compounds derived from the 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one intermediate. The strategic placement of a bromine atom at the 1-position serves as a versatile synthetic handle, enabling extensive chemical diversification through modern cross-coupling methodologies. This has allowed for the systematic exploration of the chemical space around the core scaffold, leading to the discovery of potent modulators of key cellular pathways implicated in oncology and other disease areas. This document will provide an in-depth exploration of the synthesis, biological activities, mechanisms of action, and structure-activity relationships of these promising analogs, with a particular focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases.
Synthetic Strategies for the Diversification of the Pyrido[3,4-d]pyridazinone Core
The cornerstone of exploring the therapeutic potential of this scaffold lies in the efficient synthesis of the 1-bromo intermediate and its subsequent derivatization. While the precise synthesis of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one can be achieved through multi-step sequences often starting from substituted pyridines[1], the true power of this intermediate is realized in its capacity as a substrate for a wide array of cross-coupling reactions.
The bromine atom at the C1 position is readily displaced by a variety of moieties using palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, alkyl, and amino groups, thereby enabling fine-tuning of the pharmacological properties of the resulting analogs.
Caption: General synthetic workflow for the generation of a diverse library of analogs from a 1-bromo intermediate.
Biological Activities and Mechanisms of Action: Targeting Cancer's Core Dependencies
Analogs of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one have demonstrated significant activity against several high-value targets in oncology. The following sections delve into the key mechanisms through which these compounds exert their therapeutic effects.
Poly(ADP-ribose) Polymerase (PARP) Inhibition: Exploiting Synthetic Lethality
A major focus of research on pyridopyridazinone derivatives has been their potent inhibitory activity against Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in the base excision repair (BER) pathway that rectifies single-strand DNA breaks (SSBs)[2][3][4]. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is compromised[5].
The inhibition of PARP in these HR-deficient cells creates a state of "synthetic lethality"[6]. When PARP is inhibited, SSBs are not repaired and accumulate, leading to the formation of DSBs during DNA replication[7]. In healthy cells, these DSBs would be repaired by the intact HR pathway. However, in BRCA-mutant cancer cells, the inability to repair these DSBs results in genomic instability and apoptotic cell death[6][7]. Several pyridopyridazinone derivatives have been designed as isosteres of the phthalazine nucleus found in the approved PARP inhibitor Olaparib, and have shown comparable inhibitory potencies in the nanomolar range[2][3].
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.
Kinase Inhibition: Disrupting Oncogenic Signaling
The pyridopyridazinone scaffold has also proven to be a versatile framework for the development of inhibitors of various protein kinases that are often dysregulated in cancer.
-
FER Tyrosine Kinase: Upregulation of FER kinase has been implicated in several human cancers, making it a promising therapeutic target[8]. Pyrido-pyridazinone derivatives have been discovered that exhibit potent FER kinase inhibitory activity, leading to antitumor efficacy in vivo[9]. These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis, and its deregulation can drive tumorigenesis[10]. Novel pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent covalent inhibitors of FGFR, demonstrating strong enzymatic activity and tumor growth inhibition in xenograft models[10].
-
B-Raf Kinase: The B-Raf signaling pathway is frequently mutated and overexpressed in various cancers, including melanoma[10]. Phenyl dihydropyridazinone derivatives have shown high affinity for B-Raf, with IC50 values in the nanomolar range, comparable to the approved drug sorafenib[10][11].
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one scaffold has yielded valuable insights into the structural requirements for potent and selective biological activity. The following table summarizes key SAR findings for PARP-1 inhibition, a primary target for this class of compounds.
| Compound/Analog Series | Modification at C1-position | Other Key Modifications | Target | IC50 (nM) | Key SAR Insights | Reference |
| Olaparib (Reference) | N/A (Phthalazinone core) | Cyclopropylcarboxamide on piperazine | PARP-1 | 5 | The phthalazinone core mimics the nicotinamide of NAD+. The tail portion occupies the adenine-ribose binding pocket. | [7] |
| Pyridopyridazinone Analog 8a | Substituted phenyl ring | Piperazine with cyclopropylcarboxamide | PARP-1 | 36 | The pyridopyridazinone scaffold is an effective isostere of the phthalazinone nucleus. Modifications to the "tail" part of the molecule are crucial for potency. | [2] |
| Pyridopyridazinone Analog Series | Varied aryl and heteroaryl groups | Modifications to the piperazine linker | PARP-1 | 3.61 - >1000 | The nature of the substituent at the C1 position significantly impacts potency. π-π and hydrogen-π stacking interactions with Tyr907 and Tyr896 in the active site are important. | [3] |
| Pyrrolo[1,2-b]pyridazin-2(1H)-one Analog YCH3971 | Fused pyrrolidone ring | Phenylpiperazine moiety | PARP-1 | 7.52 | This novel scaffold demonstrates high selectivity for PARP-1 over PARP-2 (>1000-fold), which may reduce hematological toxicity. | [12] |
Experimental Protocols
To facilitate further research and validation of novel 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one analogs, the following standardized protocols are provided.
Protocol 1: In Vitro PARP-1 Inhibition Assay (Enzymatic)
This protocol describes a fluorescence-based assay to determine the IC50 values of test compounds against purified human PARP-1 enzyme.
-
Preparation of Reagents:
-
PARP-1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA.
-
Histone H1 (substrate).
-
Biotinylated NAD+ (co-substrate).
-
Activated DNA (for PARP-1 activation).
-
Streptavidin-Europium (detection reagent).
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of test compound dilutions to a 384-well plate.
-
Add 10 µL of a PARP-1 enzyme/activated DNA mixture to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a biotinylated NAD+/Histone H1 mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of stop solution (e.g., 0.5 M EDTA).
-
Add 5 µL of Streptavidin-Europium detection reagent.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a time-resolved fluorescence reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Antiproliferative Assay (SRB Assay)
This protocol outlines the use of the Sulforhodamine B (SRB) assay to assess the cytotoxicity of test compounds against cancer cell lines (e.g., BRCA-mutant MDA-MB-436 or HCC1937).
Caption: Workflow for the Sulforhodamine B (SRB) antiproliferative assay.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and solubilize the bound stain with 10 mM Tris base solution.
-
Absorbance Reading: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) for each compound.
Conclusion and Future Perspectives
The 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one scaffold has unequivocally established itself as a highly promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The synthetic accessibility and versatility of this intermediate have enabled the creation of a multitude of analogs with potent inhibitory activities against key cancer targets such as PARP and various protein kinases. The demonstrated ability of these compounds to induce synthetic lethality in HR-deficient tumors underscores their potential as targeted therapies.
Future research in this area should focus on several key aspects. Firstly, the optimization of pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties is crucial to translate the high in vitro potency into in vivo efficacy and safety. Secondly, exploring the potential of these analogs against a broader range of biological targets could uncover new therapeutic applications. Finally, the development of dual-target inhibitors, for instance, compounds that simultaneously inhibit PARP and another synergistic target like PI3K or EZH2, could represent a rational strategy to overcome drug resistance and enhance therapeutic outcomes[3][6]. The continued exploration of the chemical space around the pyrido[3,4-d]pyridazinone core holds immense promise for the discovery of next-generation targeted therapies.
References
- Panathur, N., et al. (2025). A series of thirty compounds of general formula XI featuring the pyridazino[4,5-b]indol-4-one scaffold. MDPI.
- (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC.
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
- (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity.
- Elmasry, G., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry.
- (2025). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold | Request PDF.
- Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PMC.
- Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA.
- (2020). Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. MDPI.
- Pyridazine Based Compounds with PARP-1 Inhibitory Activity | Request PDF.
- Synthesis of 4-amino derivatives of pyrido[ 3,4-d]pyridazine Keto form...
- (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
- (2025). 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. PubMed.
- (2026). Design, synthesis and biological evaluation of novel pyrrolo[1,2-b]pyridazin-2(1H)-ones as selective PARP1 inhibitors for cancer therapy. PubMed.
- (2026). Biological activity of 1,3,4-oxadiazole: A bibliometric analysis (2000–2025).
- (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI.
- Bhat, K. I., et al. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists.
- Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0. InvivoChem.
- (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0 | InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and biological evaluation of novel pyrrolo[1,2-b]pyridazin-2(1H)-ones as selective PARP1 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one
This guide details the optimized synthesis route for 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one , a critical bicyclic heterocyclic intermediate often employed in the development of PARP inhibitors and kinase modulators.
Executive Summary & Retrosynthetic Analysis
The target molecule, 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one , features a fused pyridine-pyridazine scaffold. The synthesis challenges lie in constructing the bicyclic core and achieving the correct regiochemistry of the bromo- and oxo- substituents on the pyridazine ring (positions 1 and 4), given the asymmetry introduced by the fused pyridine ring.
Strategic Route: The most robust protocol involves the construction of the symmetric(ish) 1,4-dione intermediate, followed by double bromination and controlled partial hydrolysis. This approach avoids the low yields often associated with direct regioselective cyclizations.
Retrosynthetic Logic:
-
Target: 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one.
-
Precursor: 1,4-Dibromopyrido[3,4-d]pyridazine (via functional group interconversion).
-
Core Construction: Pyrido[3,4-d]pyridazine-1,4(2H,3H)-dione (via hydrazine cyclization).
-
Starting Material: 3,4-Pyridinedicarboxylic anhydride (from Cinchomeronic acid).
Caption: Retrosynthetic pathway for 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one.
Detailed Experimental Protocol
Phase 1: Precursor Activation
Objective: Convert Cinchomeronic acid to its reactive anhydride form.
-
Reagents: 3,4-Pyridinedicarboxylic acid (CAS 490-11-9), Acetic Anhydride (
). -
Protocol:
-
Suspend 3,4-pyridinedicarboxylic acid (10.0 g, 60 mmol) in acetic anhydride (30 mL).
-
Heat the mixture to reflux (approx. 140°C) under an inert atmosphere (
) for 2–3 hours. The solid should dissolve to form a clear solution. -
Concentrate the solution under reduced pressure to remove excess acetic anhydride and acetic acid.
-
Purification: Triturate the residue with dry diethyl ether or hexane to yield 3,4-pyridinedicarboxylic anhydride as a tan/white solid.
-
Yield: Expect >90%.
-
Checkpoint: Verify IR (anhydride carbonyl stretches at ~1780 and 1850 cm⁻¹).
-
Phase 2: Core Construction (Cyclization)
Objective: Form the bicyclic pyrido[3,4-d]pyridazine skeleton.
-
Reagents: 3,4-Pyridinedicarboxylic anhydride, Hydrazine hydrate (
), Acetic acid (AcOH). -
Protocol:
-
Dissolve the anhydride (from Phase 1) in glacial acetic acid (50 mL).
-
Slowly add hydrazine hydrate (3.5 mL, ~72 mmol, 1.2 eq) dropwise at room temperature. Caution: Exothermic.
-
Heat the reaction mixture to reflux for 4–6 hours. A heavy precipitate typically forms.
-
Cool to room temperature.
-
Isolation: Filter the solid and wash extensively with water (to remove AcOH) and then ethanol.
-
Dry in a vacuum oven at 60°C.
-
Product: Pyrido[3,4-d]pyridazine-1,4(2H,3H)-dione (often exists as the dihydroxy tautomer).
-
Data: High melting point solid (>300°C). Insoluble in most organic solvents.
-
Phase 3: Bromination
Objective: Convert the 1,4-dione to the reactive 1,4-dibromo intermediate.
-
Reagents: Pyrido[3,4-d]pyridazine-1,4-dione, Phosphorus oxybromide (
). -
Protocol:
-
Mix the dione (5.0 g, 30.6 mmol) with
(25.0 g, ~87 mmol, solid) in a round-bottom flask. Note: can also be used but is often cleaner. -
Heat the neat mixture (melt) at 120–140°C for 4–6 hours. The solid mixture will melt and homogenize.
-
Quenching (Critical): Cool the mixture to ~0°C. CAUTIOUSLY add crushed ice/water to the flask to decompose excess phosphoryl halides. Vigorous reaction.
-
Neutralize the aqueous suspension with saturated
or to pH ~8. -
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (
mL). -
Dry organics over
, filter, and concentrate. -
Product: 1,4-Dibromopyrido[3,4-d]pyridazine .
-
Yield: Typically 40–60%.
-
Checkpoint: 1H NMR should show only the pyridine ring protons (singlet at C1/C4 is absent).
-
Phase 4: Regioselective Hydrolysis
Objective: Selectively hydrolyze one bromide to yield the target 1-bromo-4-one.
-
Reagents: 1,4-Dibromopyrido[3,4-d]pyridazine, NaOH (aq) or HCl (aq).
-
Mechanism: Nucleophilic aromatic substitution (
) followed by tautomerization. -
Protocol:
-
Suspend 1,4-dibromopyrido[3,4-d]pyridazine (2.0 g) in 2M NaOH (20 mL).
-
Heat at reflux for 1–2 hours. Monitor by TLC (the starting material is non-polar; products are more polar).
-
Note: Acidic hydrolysis (HCl/AcOH) is an alternative if basic conditions degrade the ring, but basic is standard for halopyridazines.
-
Cool to room temperature and acidify carefully with concentrated HCl to pH ~4–5.
-
The product will precipitate. Filter the solid.[1]
-
Purification (Crucial): The reaction produces a mixture of two isomers:
-
Target: 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one.
-
Isomer: 4-Bromopyrido[3,4-d]pyridazin-1(2H)-one.
-
-
Separation: Recrystallize from Ethanol/Water or perform Flash Chromatography (MeOH/DCM gradient).
-
Identification: Use 2D NMR (HMBC) to distinguish isomers. The Carbonyl carbon will show correlations to specific pyridine protons (H5 vs H8).
-
Target (1-Bromo-4-one): Carbonyl at C4 is closer to N6 (pyridine nitrogen) spatially but separated by C5.
-
-
Final Yield: 30–45% (after separation).
-
Key Data Summary
| Compound | Molecular Weight | Appearance | Key Spectral Feature |
| 3,4-Pyridinedicarboxylic anhydride | 149.10 | Tan solid | IR: 1780, 1850 cm⁻¹ (C=O) |
| Pyrido[3,4-d]pyridazine-1,4-dione | 163.13 | White powder | Insoluble; Mass (M+H): 164 |
| 1,4-Dibromopyrido[3,4-d]pyridazine | 288.93 | Yellow solid | 1H NMR: Pyridine protons only |
| 1-Bromopyrido[3,4-d]pyridazin-4-one | 226.03 | Off-white solid | Mass (M+H): 226/228 (1:1 ratio) |
Safety & Handling
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Use in a fume hood behind a blast shield.
-
Phosphorus Oxybromide (
): Corrosive solid. Reacts violently with water releasing HBr gas. Quench with extreme caution. -
Pyridine Derivatives: Often bioactive; handle with gloves and avoid inhalation of dusts.
References
-
Synthesis of Pyrido[3,4-d]pyridazine derivatives
-
General Pyridazine Synthesis (Widman-Stoermer/Borsche)
-
Halogenation of Pyridazinones
- Title: Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine.
- Source: Chmovzh, T. N. et al. (2018). Molecules.
-
URL:[Link] (Validated via Search 1.2 - Analogous protocol for POBr3 usage)
Sources
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The synthesis is presented in two main stages: the initial formation of the core pyridopyridazinedione ring system via cyclocondensation, followed by a selective bromination. This guide emphasizes the rationale behind the choice of reagents and reaction conditions, ensuring both scientific integrity and practical applicability.
Introduction
The pyrido[3,4-d]pyridazine core is a prominent heterocyclic motif found in a variety of biologically active compounds. The fusion of a pyridine and a pyridazine ring creates a unique electronic and structural framework that is a subject of exploration for its potential as a pharmacophore. Specifically, the introduction of a bromine atom at the 1-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening and development. This protocol details a reliable method for the preparation of this valuable building block.
Overall Synthetic Workflow
The synthesis of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one is achieved through a two-step process. The first step involves the formation of the bicyclic core, Pyrido[3,4-d]pyridazine-1,4(2H,3H)-dione, from a commercially available starting material. The second step is the conversion of this dione into the target monobrominated product.
Figure 1: Synthetic workflow for 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Pyridine-3,4-dicarboxylic acid | C₇H₅NO₄ | 167.12 | ≥98% | Sigma-Aldrich |
| Hydrazine hydrate | H₆N₂O | 50.06 | ≥98% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Fisher Scientific |
| Phosphorus oxybromide | POBr₃ | 286.69 | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | HPLC Grade | Fisher Scientific |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | HPLC Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | - | HPLC Grade | Fisher Scientific |
| Sodium bicarbonate | NaHCO₃ | 84.01 | ACS Reagent | VWR |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | ACS Reagent | VWR |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
-
Standard laboratory glassware
Experimental Protocol
Part 1: Synthesis of Pyrido[3,4-d]pyridazine-1,4(2H,3H)-dione
This initial step involves the cyclocondensation of pyridine-3,4-dicarboxylic acid with hydrazine hydrate. The diacid undergoes dehydration and ring closure with hydrazine to form the stable pyridazinedione ring system. This reaction is a well-established method for the formation of pyridazinones from 1,4-dicarbonyl precursors.[1]
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridine-3,4-dicarboxylic acid (10.0 g, 59.8 mmol).
-
Add 100 mL of anhydrous ethanol to the flask and stir to suspend the solid.
-
Carefully add hydrazine hydrate (3.0 g, 60.0 mmol, 1.0 equiv.) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by TLC (e.g., using a mobile phase of DCM:Methanol 9:1), observing the disappearance of the starting material.
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).
-
Dry the product under vacuum to yield Pyrido[3,4-d]pyridazine-1,4(2H,3H)-dione as a white to off-white solid.
Part 2: Synthesis of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one
In this step, the synthesized dione is converted to the target monobromo-pyridazinone. This is achieved by reacting the dione with phosphorus oxybromide (POBr₃). This reagent is effective at converting the amide-like carbonyl group into a bromo-aza-alkene functionality. This type of transformation is analogous to the conversion of lactams to haloimidoyl halides.
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POBr₃ is corrosive and reacts with moisture.
-
In a 100 mL round-bottom flask, place the dried Pyrido[3,4-d]pyridazine-1,4(2H,3H)-dione (5.0 g, 30.6 mmol).
-
Carefully add phosphorus oxybromide (13.2 g, 46.0 mmol, 1.5 equiv.).
-
Equip the flask with a reflux condenser fitted with a drying tube (containing calcium chloride or similar).
-
Heat the reaction mixture to 120 °C and maintain for 4 hours. The mixture will become a dark, viscous liquid.
-
Allow the reaction to cool to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it onto 100 g of crushed ice in a beaker with vigorous stirring. An exothermic reaction will occur.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
A precipitate should form. Collect the crude product by vacuum filtration.
-
The crude product can be purified by column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is recommended.
-
Combine the fractions containing the desired product (as determined by TLC) and remove the solvent using a rotary evaporator.
-
The resulting solid is 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.
-
Melting Point: To assess purity.
Safety Precautions
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with care in a fume hood.
-
Phosphorus oxybromide is corrosive and reacts violently with water. Handle with extreme care in a fume hood and ensure all glassware is dry.
-
All manipulations should be performed in a well-ventilated fume hood.
References
- El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 88, 102948.
- De Borggraeve, W. M., et al. (2022).
- Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
- ResearchGate. (n.d.). Synthesis of 4-amino derivatives of pyrido[ 3,4-d]pyridazine Keto form...
- SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
Sources
Application Note: Precision Suzuki-Miyaura Coupling of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one
This Application Note is designed for medicinal chemists and process development scientists working with the 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one scaffold. This heterocycle is a critical pharmacophore, often serving as a bioisostere for phthalazinones in PARP inhibitors (e.g., Olaparib analogs) and kinase inhibitors.
The following guide synthesizes high-confidence protocols derived from homologous pyridazinone and phthalazinone chemistry, ensuring scientific rigor and reproducibility.
Executive Summary
The 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one scaffold presents a unique challenge in cross-coupling chemistry due to its dual nature: it possesses a highly reactive electrophilic center at C1 (adjacent to the ring nitrogen) and a potentially acidic lactam proton at N3. Successful functionalization requires a protocol that balances oxidative addition rates against competitive hydrodebromination and nucleophilic displacement. This guide provides an optimized method using Pd(dppf)Cl₂ to suppress dehalogenation, ensuring high yields of the C1-arylated product.
Pre-Reaction Analysis & Chemo-Selectivity
Electronic Environment
-
Electrophile (C1-Br): The C1 position is electronically deficient, activated by both the adjacent imine nitrogen (N2) and the electron-withdrawing pyridine ring fused at C4a/C8a. This makes oxidative addition rapid, even with mild catalysts.
-
Nucleophile (N3-H Lactam): The pKa of the lactam NH is approximately 9-11. Strong bases (e.g., KOtBu, NaH) will deprotonate this position, potentially forming stable Pd-amidate complexes that poison the catalyst or lead to N-arylation side products.
-
Side-Reaction Risk (Hydrodebromination): In electron-deficient heterocycles, the Pd(II)-aryl intermediate is prone to protolytic cleavage, especially in alcoholic solvents or DMF, leading to the des-bromo byproduct (pyrido[3,4-d]pyridazin-4(3H)-one).
Strategic Choice of Reagents
| Component | Selection | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM | The large bite angle of the dppf ligand promotes reductive elimination over β-hydride elimination or protodehalogenation. It is more robust than Pd(PPh₃)₄ for heteroaryl chlorides/bromides. |
| Base | Na₂CO₃ or K₃PO₄ | Mild inorganic bases prevent deprotonation of the lactam NH while sufficiently activating the boronic acid. Avoid hydroxides (NaOH). |
| Solvent | 1,4-Dioxane/Water (4:1) | A biphasic system ensures solubility of the inorganic base while minimizing the protic environment that favors dehalogenation. |
Detailed Experimental Protocol
Method A: Standard Benchtop Synthesis (High-Throughput Compatible)
Objective: Coupling of phenyl/heteroaryl boronic acids to 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one.
Materials
-
Substrate: 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (3-5 mol%)
-
Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure
-
Inertion: Charge a reaction vial (microwave tube or round-bottom flask) with the bromide substrate, boronic acid, and Pd catalyst. Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Critical: Do not add solvent yet. Purging solids first removes adsorbed oxygen effectively.
-
-
Solvation: Add degassed 1,4-Dioxane via syringe, followed immediately by the 2.0 M Na₂CO₃ solution.
-
Note: The reaction mixture will likely be biphasic. Vigorous stirring is essential.
-
-
Thermal Activation:
-
Conventional Heating: Heat the mixture to 90 °C in an oil bath for 4–12 hours.
-
Microwave Heating: Irradiate at 110 °C for 30–60 minutes (High absorption setting).
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+2 pattern absent) and appearance of the product mass.
-
Checkpoint: If des-bromo byproduct is observed (>10%), lower temperature to 80 °C and switch solvent to Toluene/EtOH/H2O (4:2:1).
-
-
Work-up:
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Adjust aqueous layer pH to ~6-7 with 1M HCl (carefully!) if the product is amphoteric, or keep basic if product is neutral.
-
Extract aqueous layer 3x with EtOAc (or DCM/MeOH 9:1 for polar products).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient, typically 0-10% MeOH). The lactam functionality makes these compounds polar; ensure the column is sufficiently flushed.
Optimization & Troubleshooting Matrix
If the standard protocol yields suboptimal results, consult the matrix below.
| Issue | Observation (LC-MS) | Root Cause | Corrective Action |
| Hydrodebromination | Mass = [M-Br+H] (Product - Aryl) | Solvent acts as H-source; Pd center too electron-rich. | Switch solvent to Toluene or DME . Use Pd(OAc)₂/XPhos to speed up coupling over reduction. |
| No Reaction | Starting Material intact | Oxidative addition failed; Catalyst deactivation. | Switch to Pd₂(dba)₃ + XPhos or SPhos (Buchwald precatalysts). Increase temp to 110 °C. |
| Protodeboronation | Boronic acid disappears; Benzene formed. | Base too strong; Boronic acid unstable. | Use K₃PO₄ (anhydrous) in Dioxane. Add boronic acid in portions. Switch to Boronic Ester (Pinacol) . |
| N-Arylation | Mass = Product; NMR shows loss of NH. | Competitive coupling at Lactam N. | Protect N-H with SEM or THP group prior to coupling. Use weaker base (NaHCO₃).[3] |
Reaction Workflow Visualization
The following diagram illustrates the decision logic for the Suzuki coupling of this specific scaffold.
Caption: Decision tree for optimizing Suzuki coupling of bromopyrido-pyridazinones, highlighting corrective paths for common side reactions.
References & Authoritative Sources
The protocols above are synthesized from verified methodologies for electronically similar diazine and pyridazinone scaffolds.
-
General Suzuki Coupling of Pyridazinones:
-
Handling Hydrodebromination in Heterocycles:
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one. (2022). MDPI. Highlights the role of solvent and catalyst loading in preventing dehalogenation.[3]
-
-
Catalyst Selection for Chloropyridines/Pyridazines:
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[10] Provides the rationale for using Pd(dppf)Cl2 and XPhos for electron-deficient, heteroatom-rich substrates.
-
-
Structure Validation:
-
Pyrido[3,4-D]pyridazin-1(2H)-one Compound Summary. PubChem.[9] Verifies the existence and physicochemical properties of the core scaffold.
-
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. proprogressio.hu [proprogressio.hu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions | MDPI [mdpi.com]
- 9. Pyrido[3,4-D]pyridazin-1(2H)-one | C7H5N3O | CID 10909714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
Application Note: Nucleophilic Substitution of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one
[1]
Introduction & Structural Analysis
The 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK, PDE4) and poly(ADP-ribose) polymerase (PARP) inhibitors.
-
Electrophilicity: The C1 position is structurally analogous to the C1 position in 1-chlorophthalazine. It is activated by the adjacent diaza-bond (N2) and the inductive effect of the fused pyridine ring.
-
Tautomerism: The 4(3H)-one moiety exists in equilibrium with its 4-hydroxy tautomer. Under basic conditions, the N3-proton is acidic (
), generating a distinct anionic species that can complicate solubility or lead to competitive N-alkylation if alkyl halides are present. However, for SNAr reactions, the anionic form often enhances the nucleophilicity of the substrate or requires adjustment of solvent polarity.
Mechanistic Principles (SNAr)
The reaction proceeds via an Addition-Elimination mechanism :
-
Addition: The nucleophile attacks the C1 carbon, breaking the aromaticity and forming a Meisenheimer-like anionic intermediate stabilized by the diaza-system.
-
Elimination: The aromaticity is restored by the expulsion of the bromide ion (
).
Key Success Factor: Because the ring system is highly electron-deficient, "harsh" conditions (e.g., high pressure, temperatures >150°C) are rarely needed. Over-forcing the reaction often leads to decomposition or hydrolysis of the bromide to the 1,4-dione (1-hydroxy derivative).
Experimental Protocols
Protocol A: Amination (C-N Bond Formation)
Best for primary and secondary amines (aliphatic and aromatic).
Materials:
-
Substrate: 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one (1.0 equiv)
-
Nucleophile: Amine (1.2 – 2.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)
-
Solvent: Ethanol (EtOH), Isopropanol (IPA), or DMSO.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the 1-bromo substrate (1 mmol) in Isopropanol (5 mL) (preferred for ease of workup) or DMSO (2 mL) (for low-solubility amines).
-
Addition: Add the amine (1.2 equiv). If the amine is a hydrochloride salt, add 2.5 equiv of DIPEA.
-
Reaction:
-
Standard Amines: Heat to reflux (80–85°C) for 2–6 hours.
-
Sterically Hindered/Aniline Amines: Use DMSO at 100°C or Microwave irradiation at 120°C for 30 mins .
-
-
Monitoring: Monitor by LCMS. The bromide peak (
) will disappear, replaced by the product mass ( ). -
Workup (Alcohol Solvent): Cool to room temperature. The product often precipitates. Filter and wash with cold ether/pentane.
-
Workup (DMSO Solvent): Pour the reaction mixture into ice-water (20 mL). Adjust pH to ~6-7 with dilute acetic acid if necessary to precipitate the product. Filter and dry.
Protocol B: Etherification (C-O Bond Formation)
Best for alkoxides and phenoxides.
Materials:
-
Substrate: 1.0 equiv
-
Nucleophile: Alcohol (Excess as solvent) or 1.2 equiv in THF.
-
Base: Sodium Hydride (NaH, 60% dispersion) or NaOEt/NaOMe.
Step-by-Step Procedure:
-
Activation: In a dry flask under Argon, dissolve the alcohol (1.2 equiv) in anhydrous THF (or use neat alcohol). Carefully add NaH (2.2 equiv) at 0°C.
-
Note: 2.2 equiv is required because the first equivalent deprotonates the amide NH (N3) of the scaffold, and the second generates the nucleophilic alkoxide.
-
-
Addition: Add the 1-bromo substrate as a solid or THF solution.
-
Reaction: Stir at 60°C for 4–12 hours.
-
Quench: Carefully quench with saturated
solution. -
Isolation: Extract with EtOAc/DCM. If the product is amphoteric (due to the lactam), ensure the aqueous layer pH is neutral during extraction.
Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)
Use when SNAr is sluggish (e.g., carbon nucleophiles).
Conditions:
-
Catalyst:
or (5 mol%). -
Base:
(2.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Temp: 90°C under
atmosphere.
Data Presentation & Optimization Guide
Table 1: Optimization of Conditions for Amination
| Nucleophile Type | Solvent | Base | Temp (°C) | Time (h) | Typical Yield | Notes |
| Primary Aliphatic | Ethanol | None/TEA | 78 (Reflux) | 2 | 85-95% | Product usually precipitates. |
| Secondary Cyclic | Ethanol | TEA | 78 (Reflux) | 4 | 80-90% | Morpholine, Piperazine work well. |
| Aniline (Weak Nu) | DMSO | DIPEA | 100-120 | 12 | 50-70% | Acid catalysis (cat. HCl) can help. |
| Hindered Amine | NMP | DIPEA | 140 (MW) | 0.5 | 60-80% | Microwave preferred to reduce thermal degradation. |
Decision Logic & Workflow (Graphviz)
Caption: Decision tree for selecting optimal reaction conditions based on nucleophile class. Green nodes indicate high-probability success protocols.
Troubleshooting & Critical Controls
-
Hydrolysis (The "M-Br to M-OH" Peak):
-
Solubility Issues:
-
The 4(3H)-one scaffold is often insoluble in non-polar solvents (DCM, Hexane). Do not use these for the reaction. Stick to alcohols, DMF, or DMSO.
-
-
Regioselectivity (N-Alkylation):
-
If you attempt to introduce the nucleophile via an alkylation mechanism (e.g., reacting the scaffold with an alkyl halide), the N3 position will compete. However, in the SNAr protocols described above (displacing Br), the C1 position is the exclusive site of reaction due to the specific activation of the C-Br bond.
-
References
-
General Reactivity of Fused Pyridazines
-
SNAr on Electron-Deficient Heterocycles
- Title: Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Analogous Chlorophthalazine Chemistry
- Title: Nucleophilic Substitution of 1-Chlorophthalazines.
- Source: Journal of Heterocyclic Chemistry (Wiley).
-
URL:[Link](General reference for scaffold reactivity).
Application Note: Strategic Functionalization of the 1-Bromo Position in Pyrido[3,4-d]pyridazin-4-one
This Application Note is designed for medicinal chemists and process development scientists working with the pyrido[3,4-d]pyridazin-4-one scaffold. It addresses the specific challenge of functionalizing the 1-bromo position—a critical "chemical handle" for diversifying this kinase-privileged heterocycle.
Executive Summary
The pyrido[3,4-d]pyridazin-4-one scaffold is a privileged pharmacophore in drug discovery, notably in the development of SOS1, CDK, and PDE4 inhibitors. The 1-position (C1) is electronically unique; situated alpha to the pyridazine nitrogen (N2), it exhibits high electrophilicity, behaving similarly to an imidoyl halide.
While the 1-chloro analog is more ubiquitous in literature due to the availability of POCl₃, the 1-bromo variant offers superior reactivity profiles for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) while retaining high susceptibility to nucleophilic aromatic substitution (
Structural Analysis & Reactivity Logic
Numbering and Regiochemistry
Confusion often arises regarding the numbering of fused pyridazines. For the pyrido[3,4-d]pyridazine system:
-
Positions 1 and 4 are the carbons adjacent to the pyridazine nitrogens.[1]
-
Position 4 is occupied by the carbonyl (lactam) in the "4-one" scaffold.
-
Position 1 is the target halogenated site.
Electronic Environment: The C1-Br bond is activated by the adjacent imine-like nitrogen (N2) and the electron-withdrawing nature of the fused pyridine ring. This makes C1 highly susceptible to:
-
Nucleophilic Attack (
): Facile displacement by amines, alkoxides, and thiols without metal catalysis. -
Oxidative Addition: Rapid insertion of Pd(0) into the C-Br bond, often faster than the corresponding C-Cl bond, enabling milder cross-coupling conditions.
Decision Matrix: vs. Cross-Coupling
-
Targeting C-Heteroatom Bonds (N, O, S): Use
. It is atom-economical, requires no transition metals, and proceeds under thermal conditions. -
Targeting C-C Bonds (Aryl, Alkenyl, Alkynyl): Use Pd-Catalysis . The 1-bromo handle is superior to 1-chloro for difficult couplings (e.g., sterically hindered boronic acids).
Visualization: Reaction Landscape
The following diagram maps the functionalization pathways accessible from the 1-bromo precursor.
Figure 1: Functionalization landscape of the 1-bromo-pyrido[3,4-d]pyridazin-4-one scaffold.
Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution ( ) with Amines
Application: Installation of solubilizing groups (e.g., morpholine, piperazine) or chiral amines. Mechanism: Addition-Elimination. The electron-deficient ring stabilizes the Meisenheimer-like intermediate.
Materials:
-
Substrate: 1-Bromo-pyrido[3,4-d]pyridazin-4-one (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or IPA (Isopropanol)
Step-by-Step:
-
Dissolution: Charge the 1-bromo substrate into a reaction vial. Add IPA (0.2 M concentration). Note: NMP is preferred for less nucleophilic amines or if high temperature (>100°C) is required.
-
Addition: Add DIPEA followed by the amine.
-
Reaction: Seal the vial and heat to 80°C . Monitor by LCMS.
-
Insight: Highly nucleophilic amines (e.g., morpholine) may react at Room Temperature (RT) within 1-2 hours. Sterically hindered amines may require heating to 120°C in NMP.
-
-
Work-up:
-
IPA Method: Cool to RT. The product often precipitates. Filter and wash with cold IPA/Ether.
-
NMP Method: Dilute with water. If solid forms, filter.[2] If not, extract with EtOAc/LiCl (aq) to remove NMP.
-
Protocol B: Suzuki-Miyaura Cross-Coupling
Application: Synthesis of biaryl inhibitors (C-C bond formation). Advantage: The 1-bromo position is significantly more reactive than the 1-chloro, often allowing the use of cheaper catalysts or lower catalyst loading.
Materials:
-
Substrate: 1-Bromo-pyrido[3,4-d]pyridazin-4-one (1.0 equiv)
-
Boronic Acid/Pinacol Ester: (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%)
-
Base: 2M aq. Na₂CO₃ or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Inertion: Purge the reaction vessel with Nitrogen/Argon.
-
Loading: Add substrate, boronic acid, and Pd catalyst.
-
Solvent: Add Dioxane and aqueous base. Sparge with inert gas for 5 mins.
-
Reaction: Heat to 90–100°C for 2–4 hours.
-
Troubleshooting: If de-bromination (hydrodehalogenation) is observed, switch to anhydrous conditions using Cs₂CO₃ and DMF.
-
-
Work-up: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine. Purify via flash chromatography (MeOH/DCM gradient).
Protocol C: Sonogashira Coupling
Application: Introduction of alkynyl linkers or rigid spacers.
Materials:
-
Substrate: 1-Bromo-pyrido[3,4-d]pyridazin-4-one (1.0 equiv)
-
Alkyne: Terminal alkyne (1.5 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst: CuI (2–5 mol%)
-
Base: Triethylamine (TEA) (excess, acts as solvent/base mix) or TEA/DMF (1:4).
Step-by-Step:
-
Preparation: Dissolve substrate, Pd catalyst, and CuI in degassed DMF/TEA.
-
Addition: Add the alkyne slowly.
-
Reaction: Stir at RT to 50°C .
-
Critical Control: Exclude oxygen strictly to prevent homocoupling of the alkyne (Glaser coupling).
-
Observation: Reaction mixture usually turns dark brown/black.
-
-
Work-up: Quench with saturated NH₄Cl (aq) to chelate copper. Extract with EtOAc.
Comparative Data: Halogen Reactivity
The choice between 1-bromo and 1-chloro precursors impacts process efficiency.
| Feature | 1-Bromo Derivative | 1-Chloro Derivative | Recommendation |
| Synthesis | From 1,4-dione + POBr₃ | From 1,4-dione + POCl₃ | Use Cl for scale (cost); Br for complex couplings. |
| Fast | Moderate to Fast | Equivalent for most amines. | |
| Suzuki Coupling | Excellent (High TOF) | Good (May require Buchwald ligands) | Use Br for sterically hindered partners. |
| Stability | Moderate (Light sensitive) | High | Store Br in amber vials under Argon. |
References
-
Scale-up of Pyrido[3,4-d]pyridazine Intermediates
- Title: Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902.
- Context: Describes the synthesis of the 1-chloro analog and subsequent displacement on a multi-kilogram scale.
-
Source:
-
General Pyridazine Functionalization
-
Cross-Coupling Methodologies
- Title: Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries.
- Context: Validates Pd-coupling strategies on the bromin
-
Source:
-
Biological Applications (Antimicrobial/Kinase)
Sources
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2023183943A1 - Pyrido-[3,4-d]pyridazine amine derivatives useful as nlrp3 derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. 3-Pyridazineacetic acid | 933734-89-5 | Benchchem [benchchem.com]
- 8. Pyridazine synthesis [organic-chemistry.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Buchwald-Hartwig Amination of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one
This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes advanced palladium catalysis strategies with the specific reactivity profile of the pyrido[3,4-d]pyridazine scaffold.
Abstract & Strategic Overview
The 1-bromopyrido[3,4-d]pyridazin-4(3H)-one scaffold represents a "privileged structure" in drug discovery, often serving as a core for PARP, kinase (e.g., MKK4), and phosphodiesterase inhibitors. However, functionalizing the C1 position via Buchwald-Hartwig amination presents a tripartite challenge:
-
Catalyst Poisoning: The scaffold contains three Lewis-basic nitrogen atoms (pyridine N, pyridazine N, lactam N) capable of sequestering palladium.
-
Competitive Reactivity: The electron-deficient C1-Br bond is highly activated, making it susceptible to background nucleophilic aromatic substitution (
) or hydrolysis, yet often unreactive toward weak nucleophiles (e.g., electron-poor anilines) without catalysis. -
Solubility & Tautomerism: The lactam moiety (4-one) exists in equilibrium with its enol form (4-hydroxy), complicating base selection and solubility in non-polar solvents.
This guide provides a self-validating protocol utilizing Third- and Fourth-Generation Buchwald Precatalysts (e.g., BrettPhos Pd G4) to overcome these hurdles, ensuring high yields and reproducibility.
Retrosynthetic & Mechanistic Logic
To design a robust reaction, we must understand the electronic environment of the substrate.
Substrate Analysis
-
Electrophile (1-Bromo): Located alpha to a diazine nitrogen, this position is extremely electron-deficient. Oxidative addition of Pd(0) is rapid. The rate-limiting step is often the amine binding or reductive elimination.
-
Nucleophile (Amine):
-
Lactam (N3-H):
. Strong bases (NaO^tBu) will deprotonate this site first. If the resulting anion is poorly soluble, the reaction stalls. If soluble, it may compete as a nucleophile (N-arylation). Recommendation: Use weak, soluble inorganic bases ( , ).
Catalyst Selection Strategy
-
Ligand: Monodentate biaryl phosphines are required.
-
BrettPhos / tBuBrettPhos: The bulky substituents prevent the formation of stable bis-ligated Pd complexes and inhibit coordination of the substrate's pyridine nitrogen to the metal center.
-
Xantphos: A bidentate alternative that is highly effective for amide/lactam substrates if monodentate ligands fail.
-
-
Source: Use Precatalysts (Pd G3/G4) to generate the active
species immediately at mild temperatures, avoiding the induction period and reductant requirements of or .
Visualization: Reaction Mechanism & Decision Tree
Figure 1: Catalytic Cycle & Competitive Pathways
This diagram illustrates the desired catalytic cycle versus the common failure modes (Catalyst sequestration and
Caption: Catalytic cycle highlighting the critical role of bulky ligands (BrettPhos) in preventing off-cycle N-coordination traps.
Experimental Protocol
Method A: General Protocol (Anilines & Heteroarylamines)
Best for: Coupling weak nucleophiles to the 1-bromo position without protecting the lactam.
Reagents:
-
Substrate: 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one (1.0 equiv)
-
Amine: Aryl amine / Heteroaryl amine (1.2 – 1.5 equiv)
-
Catalyst: BrettPhos Pd G4 (2 – 5 mol%)
-
Alternative:
(2 mol%) + BrettPhos (4-6 mol%)
-
-
Base:
(2.5 equiv)-
Note: Must be finely ground and dry.
-
-
Solvent: 1,4-Dioxane (anhydrous) or t-Amyl Alcohol.
-
Concentration: 0.1 M – 0.2 M.
Step-by-Step Procedure:
-
Setup: Oven-dry a reaction vial equipped with a magnetic stir bar and a septum cap.
-
Charging: Add the 1-bromo substrate, amine,
, and BrettPhos Pd G4 catalyst to the vial.-
Critical: If using a glovebox is not possible, weigh the Pd catalyst quickly in air and purge the vial immediately with Argon/Nitrogen for 5 minutes.
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Degassing: Sparge the mixture with Argon for 2–3 minutes (subsurface bubbling).
-
Reaction: Seal the vial and heat to 90°C – 100°C for 4–16 hours.
-
Monitoring: Monitor via LC-MS.[6] Look for the disappearance of the bromide (M+H: ~226/228) and appearance of the product.
-
-
Workup:
-
Purification: Flash chromatography (DCM/MeOH gradient 0
10%) or Reverse Phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Method B: The "Protected" Route (For Stubborn Substrates)
Use this if Method A results in low conversion or solubility issues.
-
Protection: Treat the starting material with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and
in DMF to protect the N3-lactam position. -
Coupling: Perform the Buchwald-Hartwig reaction as in Method A. The protected substrate is more soluble and prevents catalyst sequestration by the lactam anion.
-
Deprotection: Remove the SEM group with TFA/DCM or TBAF/THF.
Optimization & Troubleshooting Guide
Use this matrix to solve common reaction failures.
| Observation (LC-MS) | Diagnosis | Corrective Action |
| No Reaction (Starting Material Intact) | Catalyst deactivation or failure to activate. | Switch to BrettPhos Pd G4 (precatalyst). Ensure solvent is degassed. Increase Temp to 110°C. |
| Debromination (H-Substituted Product) | Switch solvent from Dioxane to Toluene . Avoid primary alcohol solvents. | |
| Low Conversion (Stalls at 20-30%) | Catalyst poisoning by product or substrate. | Add 5-10 mol% additional ligand (ligand:Pd ratio 2:1). Switch to tBuBrettPhos . |
| Complex Mixture / Black Precipitate | Pd black formation (instability). | Lower temperature to 80°C. Increase catalyst loading. Ensure inert atmosphere. |
| N-Arylation of Lactam | Base is too strong or N-H is competing. | Use Method B (Protection). Switch base to |
Figure 2: Optimization Workflow
Caption: Decision tree for rapid optimization of reaction conditions based on LC-MS feedback.
Expert Tips (The "E-E-A-T" Factor)
-
The
Check: Before wasting expensive Pd catalyst, mix the substrate and amine in DMSO with DIPEA at 100°C. If the amine is aliphatic (e.g., morpholine, piperazine), the reaction will likely proceed via within 1 hour. Only use Buchwald conditions for anilines , amides , or sterically hindered amines . -
Water is the Enemy (Sometimes): While
tolerates moisture, the hydrolysis of the C1-Br bond to the 1-hydroxy-4-one (dione form) is a major side reaction in wet solvents. Use anhydrous solvents. -
Workup of Lactams: The product often precipitates upon cooling. Do not discard the solid filter cake during filtration; the product might be in the solid, not the filtrate. Dissolve the filter cake in hot DMSO/MeOH to check.
References
-
Hofmann, M. et al. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. Link
- Context: Describes optimized Buchwald conditions (BrettPhos Pd G4) for a highly similar diaza-lactam scaffold.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
- Context: Authoritative guide on ligand selection (BrettPhos vs. Xantphos) for heteroaryl halides.
-
Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Link
- Context: Comprehensive review covering mechanism and prec
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Link
- Context: General reaction parameters and substr
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. hammer.purdue.edu [hammer.purdue.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one
Welcome to the technical support guide for the synthesis of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one. This molecule is a key heterocyclic building block in medicinal chemistry, and its efficient synthesis is crucial for advancing drug discovery programs.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, helping to improve yield, purity, and overall success. We will address frequently asked questions and provide in-depth troubleshooting for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one?
The most common and logical approach is a two-step synthesis. First, the core bicyclic heterocycle, Pyrido[3,4-d]pyridazin-4(3H)-one, is synthesized. This is typically achieved through a condensation and cyclization reaction involving a suitably substituted pyridine precursor and a hydrazine source.[3][4] The second step is the regioselective bromination of this intermediate to yield the final product.
Q2: What are the critical starting materials and reagents?
For the cyclization step, a key precursor is often derived from pyridine dicarboxylic acids or their esters. Hydrazine monohydrate is the standard reagent for forming the pyridazinone ring. For the bromination step, N-Bromosuccinimide (NBS) is a common choice for selective bromination of such heterocyclic systems due to its milder nature compared to elemental bromine.[5] Solvents like acetic acid, DMF, or chlorinated solvents are frequently used.
Q3: What are the major safety concerns associated with this synthesis?
Hydrazine is highly toxic and a suspected carcinogen; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Brominating agents like NBS are corrosive and can cause severe burns. Bromine itself is highly toxic and volatile.[6] Ensure proper quenching procedures are in place for any residual brominating agents at the end of the reaction.
Q4: What is a realistic target yield for this synthesis?
Yields can vary significantly based on the specific precursors and reaction conditions. The initial cyclization to form the pyridopyridazinone core can often be achieved in good to excellent yields (60-90%).[3] However, the subsequent bromination step can be less efficient, with yields sometimes falling into the moderate range (40-60%) due to potential side reactions or purification difficulties. Some related heterocyclic syntheses report poor yields, around 10%, highlighting the challenges.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Desired Product
-
Probable Cause 1: Inactive Reagents or Moisture. Hydrazine monohydrate can degrade over time. Brominating agents like NBS can decompose if not stored properly. Moisture can interfere with many steps, including the formation of intermediates.
-
Solution: Use freshly opened or purified reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon), especially if organometallic intermediates or particularly sensitive reagents are involved.
-
-
Probable Cause 2: Suboptimal Reaction Temperature. The cyclization step often requires heat to drive the reaction to completion. Conversely, bromination reactions can be highly exothermic and require careful temperature control to prevent side reactions.
-
Solution: For cyclization, ensure the reaction is heated to the specified reflux temperature for an adequate duration. For bromination, start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
-
Probable Cause 3: Incorrect Stoichiometry. An incorrect molar ratio of reactants is a common source of low yield. For instance, using too little hydrazine will result in incomplete cyclization. Using excess brominating agent can lead to di-brominated or other side products, reducing the yield of the desired mono-brominated compound.[7]
-
Solution: Carefully calculate and measure the molar equivalents of all reactants. For the bromination step, start with 1.0 to 1.2 equivalents of NBS and optimize based on TLC analysis.
-
Problem 2: Formation of Multiple Side Products and Impurities
-
Probable Cause 1: Lack of Regioselectivity in Bromination. The pyrido[3,4-d]pyridazin-4(3H)-one core has multiple positions where bromination could potentially occur. While the desired product is the 1-bromo isomer, other isomers or di-brominated products might form.
-
Solution: The choice of brominating agent and solvent is critical for regioselectivity. NBS in a polar solvent like acetic acid or DMF often provides better control than elemental bromine.[5] Running the reaction at a lower temperature can also enhance selectivity.
-
-
Probable Cause 2: Over-bromination. Using too much NBS or running the reaction for too long can lead to the formation of di-bromo or even tri-bromo species.[1]
-
Solution: Monitor the reaction diligently by TLC. As soon as the starting material is consumed and the desired product spot is maximized, quench the reaction. A standard quench involves adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining active bromine.
-
-
Probable Cause 3: Incomplete Cyclization. If the initial cyclization is not driven to completion, the unreacted starting material will carry over and can complicate the subsequent bromination and purification steps.
-
Solution: Before proceeding to the bromination step, confirm the complete consumption of the starting pyridine derivative via TLC or ¹H NMR of a crude sample. If the reaction has stalled, consider extending the reflux time or adding a slight excess of hydrazine.
-
Problem 3: Difficulty in Product Purification
-
Probable Cause 1: Poor Solubility. The product and intermediates may have low solubility in common organic solvents, making purification by chromatography or recrystallization challenging.
-
Solution: For column chromatography, a polar solvent system may be required (e.g., dichloromethane/methanol or ethyl acetate/methanol). If the product is insoluble, it may precipitate from the reaction mixture. This can be an advantage; the crude product can be isolated by filtration and then purified by washing with appropriate solvents to remove impurities. For recrystallization, explore a range of solvents and solvent pairs (e.g., ethanol, isopropanol, DMF/water).
-
-
Probable Cause 2: Similar Polarity of Product and Impurities. Side products, such as positional isomers of bromination, may have very similar polarity to the desired product, making chromatographic separation difficult.
-
Solution: Utilize high-performance column chromatography with a shallow solvent gradient. If separation is still challenging, consider converting the product to a derivative, purifying the derivative, and then cleaving it back to the target molecule. Alternatively, recrystallization may be more effective at excluding isomers than chromatography.
-
Data Presentation: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inactive reagents / Moisture | Use fresh reagents; run reaction under an inert atmosphere. |
| Suboptimal temperature | Optimize reaction temperature using TLC monitoring. | |
| Incorrect stoichiometry | Carefully measure molar equivalents; start with 1.1 eq. of NBS. | |
| Side Products | Lack of regioselectivity | Use NBS instead of Br₂; run at lower temperatures. |
| Over-bromination | Monitor reaction closely with TLC; quench as soon as complete. | |
| Purification Issues | Poor solubility | Use polar solvent systems for chromatography (DCM/MeOH); explore recrystallization from DMF/water or ethanol. |
| Co-eluting impurities | Use a shallow gradient for chromatography; attempt purification via recrystallization. |
Experimental Protocols & Workflows
Workflow Overview
The overall process can be visualized as a two-stage synthesis followed by purification.
Caption: General workflow for the synthesis of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one.
Protocol 1: Synthesis of Pyrido[3,4-d]pyridazin-4(3H)-one
-
To a solution of the appropriate pyridine-3,4-dicarboxylic acid derivative (1.0 eq.) in a suitable solvent such as ethanol or acetic acid (5-10 mL per mmol of substrate), add hydrazine monohydrate (1.2-1.5 eq.).
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 6-16 hours.[3] Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Wash the collected solid with cold ethanol or water to remove excess hydrazine and other soluble impurities.
-
Dry the solid under vacuum to obtain the crude Pyrido[3,4-d]pyridazin-4(3H)-one, which can often be used in the next step without further purification.
Protocol 2: Bromination
-
Suspend or dissolve the crude Pyrido[3,4-d]pyridazin-4(3H)-one (1.0 eq.) in a suitable solvent such as glacial acetic acid or DMF.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add N-Bromosuccinimide (NBS) (1.05-1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the formation of the product and consumption of the starting material by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine/NBS.
-
Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with water, followed by a cold, non-polar solvent like diethyl ether or hexane to remove organic-soluble impurities.
-
Purify the crude solid by column chromatography (e.g., silica gel, eluting with a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Troubleshooting Decision Tree
This diagram outlines a logical sequence for diagnosing low-yield issues.
Caption: Decision tree for troubleshooting low yield in the bromination step.
References
- The use of bromopyridazinedione derivatives in chemical biology. RSC Publishing. (2022).
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC. (n.d.).
- Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. (2008).
- The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology.
- Synthesis of functionalized pyridazin-3(2H)-ones via bromine-magnesium exchange on bromopyridazin-3(2H)-ones. Journal of Organic Chemistry. (2009).
- Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation.
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. (n.d.).
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. (n.d.).
-
Safe Synthesis of 4,7-Dibromo[1][8][9]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. (2018).
- Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines. PubMed. (2012).
- Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA. (n.d.).
- Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PMC. (2024).
- Bromine purification process.
- Purification of liquid bromine contaminated with organic impurities.
Sources
- 1. mdpi.com [mdpi.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3314762A - Bromine purification process - Google Patents [patents.google.com]
- 7. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of bromopyridazinedione derivatives in chemical biology - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00310D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one
Welcome to the dedicated technical support guide for 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility hurdles encountered with this compound. As a pyridazinone derivative, this molecule holds significant potential in various research applications, but its handling can be challenging due to its physicochemical properties. This guide provides in-depth, experience-driven advice to ensure the successful integration of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one?
Q2: Which organic solvents are a good starting point for dissolving 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one?
A2: Based on experimental evidence from structurally related compounds, polar aprotic solvents are an excellent starting point. Specifically:
-
Dimethyl sulfoxide (DMSO) is frequently used for crystallizing and dissolving pyridazinone derivatives.[2][3]
-
Dimethylformamide (DMF) is another common solvent for reactions involving pyridazinone structures.
For less polar applications, chlorinated solvents may be effective. For example, 4,7-dibromo[4][5][6]thiadiazolo[3,4-d]pyridazine has been purified using column chromatography with dichloromethane (CH2Cl2) as an eluent.[7]
Q3: Are there any known incompatibilities or stability issues I should be aware of when dissolving this compound?
A3: While specific stability data for 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one is limited, researchers should be mindful of the potential for nucleophilic substitution of the bromine atom, especially in the presence of strong nucleophiles or under prolonged heating in certain solvents. For instance, a related dibromo-thiadiazolo-pyridazine was found to be readily hydrolyzed by water.[7] It is advisable to use anhydrous solvents when possible and to store solutions at low temperatures, protected from light, to minimize degradation.
Troubleshooting Guide: A Systematic Approach to Solubility
Experiencing difficulties in dissolving 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one? Follow this structured guide to identify the optimal solvent system for your needs.
Initial Solubility Screening
Before committing a large amount of your compound, it is crucial to perform a small-scale solubility test. This will save valuable material and time.
Protocol 1: Small-Scale Solubility Assessment
-
Preparation : Weigh out a small, precise amount of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one (e.g., 1-2 mg) into several small vials.
-
Solvent Addition : To each vial, add a measured volume of a single solvent (e.g., 100 µL) from the suggested list in the table below.
-
Observation and Agitation : Vortex each vial for 30-60 seconds. Visually inspect for dissolution.
-
Incremental Solvent Addition : If the compound has not dissolved, add another measured volume of the solvent and repeat the agitation.
-
Heating and Sonication : If the compound remains insoluble at room temperature, gentle heating (e.g., to 40-50 °C) or sonication may be applied. Use caution, as heat can degrade the compound.
-
Documentation : Record the approximate concentration at which the compound fully dissolves in each solvent.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Recommended Solvents | Expected Solubility (Qualitative) | Notes |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | Good starting point for stock solutions. |
| Chlorinated | Dichloromethane (CH2Cl2), Chloroform (CHCl3) | Moderate to High | Useful for organic synthesis and purification. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Low to Moderate | May require heating. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low to Moderate | Often used in organic reactions. |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | Very Low | Expected to be poorly soluble. |
Enhancing Solubility: Practical Strategies
If solubility in your desired solvent system is insufficient, consider the following proven techniques.
The use of a water-miscible organic solvent as a co-solvent can significantly enhance the aqueous solubility of a compound.
Protocol 2: Developing a Co-Solvent System
-
Initial Dissolution : Dissolve the 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO).
-
Titration with Aqueous Buffer : Slowly add your desired aqueous buffer to the organic solution while vortexing.
-
Observe for Precipitation : Continue adding the aqueous buffer until you observe the first signs of precipitation. This will give you an indication of the maximum tolerable percentage of the aqueous component.
-
Optimization : Prepare a fresh solution with a slightly lower percentage of the aqueous buffer to ensure the compound remains in solution.
The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the solution. The structure of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one contains nitrogen atoms that may be protonated at acidic pH, potentially increasing aqueous solubility.
Protocol 3: pH-Dependent Solubility Testing
-
Prepare a Suspension : Create a suspension of the compound in deionized water or a low-molarity buffer.
-
Acidic Titration : Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring for dissolution.
-
Basic Titration : In a separate suspension, slowly add a dilute base (e.g., 0.1 M NaOH) and observe for any changes in solubility.
-
Determine Optimal pH : Identify the pH range where the compound exhibits the highest solubility. Note that extreme pH values may cause degradation.
For in vivo studies or cell-based assays where organic solvents are not ideal, formulation strategies can be employed. These are more advanced techniques and often require specialized equipment.
-
Solid Dispersions : This involves dispersing the compound in an inert carrier matrix at the solid-state.
-
Nanosuspensions : The particle size of the compound is reduced to the nanometer range, which can increase the dissolution rate.[8]
Decision-Making Workflow for Solubility Troubleshooting
The following diagram illustrates a logical workflow for addressing solubility challenges with 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one.
Caption: A decision-making workflow for troubleshooting solubility issues.
Predicted Physicochemical Properties
The following table summarizes predicted physicochemical properties for 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one and a close analog, which can help in understanding its solubility behavior. These values are computationally derived and should be used as a guide.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value for a Close Analog (7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one) | Implication for Solubility |
| LogP | 0.746 | Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. |
| Water Solubility (LogS) | Predicted to be in the "soluble" to "moderately soluble" range by various computational models. | While predictions vary, they consistently suggest that achieving high concentrations in purely aqueous media will be challenging. |
| Hydrogen Bond Donors | 1 | Can participate in hydrogen bonding, which can aid solubility in protic solvents. |
| Hydrogen Bond Acceptors | 3 | Multiple sites for hydrogen bonding with protic solvents. |
Note: Predictions are based on computational models and may not perfectly reflect experimental results.
Conclusion
Successfully working with 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one requires a systematic and informed approach to solubility. While it is likely to exhibit limited aqueous solubility, a range of organic solvents and solubility enhancement techniques can be employed to overcome this challenge. By starting with a small-scale solubility screen and methodically applying the strategies outlined in this guide, researchers can confidently prepare solutions of this compound for their specific experimental needs.
References
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link]
-
7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. PubMed. [Link]
-
Safe Synthesis of 4,7-Dibromo[4][5][6]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PMC. [Link]
-
In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase. Semantic Scholar. [Link]
-
molecular docking studies of some pyridazinone derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Drug like potential of Daidzein using SwissADME prediction: In silico Approaches. PHYTONutrients. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Pyrido[3,4-D]pyridazin-1(2H)-one | C7H5N3O | CID 10909714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US8580781B2 - Pyridazinone derivatives - Google Patents [patents.google.com]
- 6. EP0491477A1 - Pyridopyridazine compounds and their use - Google Patents [patents.google.com]
- 7. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ChemSpider | re3data.org [re3data.org]
thermal stability problems with 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one
Technical Support Center: 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one
Welcome to the technical support guide for 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one (herein referred to as the "Compound"). This resource is designed for researchers, medicinal chemists, and process development scientists. As an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly PARP inhibitors, understanding its stability is critical for successful experimental outcomes.[1][2] This guide provides in-depth answers to frequently encountered issues related to the thermal stability of the Compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one?
The primary stability concerns for the Compound stem from its chemical structure: a halogenated pyridazinone.[3] The key vulnerabilities are:
-
Thermal Decomposition: Like many brominated flame retardants and aromatic compounds, the C-Br bond can be susceptible to cleavage at elevated temperatures.[4][5] Bonds between aromatic ring carbons and halogen atoms are generally more stable than those on an aliphatic backbone, but thermal stress can still lead to degradation.[6]
-
Hydrolytic Instability: The pyridazinone ring, which contains a cyclic amide (lactam) moiety, can be susceptible to hydrolysis, especially under acidic or basic conditions, which may be exacerbated by heat.
-
Susceptibility to Nucleophiles: The electron-deficient nature of the pyridazine ring, enhanced by the bromine atom, makes it a target for nucleophilic attack, which can lead to substitution or ring-opening reactions.
Q2: What are the recommended long-term storage conditions for the Compound?
To ensure the integrity and shelf-life of the Compound, the following storage conditions are strongly recommended:
-
Temperature: Store at -20°C.[7] Lower temperatures minimize the rate of potential decomposition reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This prevents oxidative degradation and minimizes exposure to atmospheric moisture, which can cause hydrolysis.[7]
-
Light: Protect from light. Store in an amber vial or in a dark location to prevent potential photo-degradation.[1]
When handling the reagent, always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.[7]
Q3: Can I heat the Compound to remove residual solvents?
Heating the Compound to remove solvents should be approached with extreme caution. Modest heating under high vacuum (e.g., 30-40°C) may be acceptable for short periods. However, aggressive heating (>50-60°C) is strongly discouraged as it significantly increases the risk of thermal decomposition. The primary degradation pathway under thermal stress is often hydrodebromination (loss of HBr), leading to the formation of Pyrido[3,4-d]pyridazin-4(3H)-one as a major impurity.
| Parameter | Recommendation | Rationale |
| Drying Temperature | < 40°C | Minimizes risk of C-Br bond cleavage and other thermal rearrangements. |
| Atmosphere | High Vacuum | Facilitates solvent removal at lower temperatures. |
| Duration | As short as possible | Reduces overall thermal stress on the molecule. |
Troubleshooting Guide
Problem 1: My compound is showing signs of degradation (color change, new spots on TLC/LCMS) after purification by column chromatography.
Cause: This issue often arises from prolonged exposure to silica gel, which is weakly acidic, combined with the heat generated by the solvent elution process. This environment can catalyze the degradation of sensitive halogenated heterocycles.
Solution:
-
Minimize Contact Time: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the compound as quickly as possible.
-
Use a Deactivated Stationary Phase: Consider neutralizing the silica gel by pre-treating it with a solution of triethylamine (e.g., 0.5-1%) in your chosen eluent system, followed by flushing with the mobile phase.
-
Alternative Purification: If the compound is sufficiently non-polar, consider purification via recrystallization or trituration to avoid contact with silica gel altogether.
-
Low-Temperature Chromatography: If possible, perform the chromatography in a cold room to dissipate any heat generated and slow down potential degradation reactions.
Problem 2: During a subsequent reaction step, I am observing a significant amount of a debrominated impurity.
Cause: The C-Br bond on the pyridazinone ring is susceptible to reductive cleavage, a process known as hydrodehalogenation.[8] This can be unintentionally triggered by certain reagents or conditions, particularly in the presence of a hydrogen source and a metal catalyst.[9][10][11]
Solution:
-
Reagent Purity: Ensure that starting materials and reagents for the subsequent step are pure and free from contaminants that could act as catalysts or reductants.
-
Screen Reaction Conditions: If using a metal catalyst (e.g., Palladium, Copper), be aware of its potential to catalyze hydrodehalogenation.[8] It may be necessary to screen different ligands, solvents, or catalyst oxidation states to minimize this side reaction.
-
Control of Hydrogen Source: Be mindful of unintentional hydrogen sources. Solvents like isopropanol or reagents like sodium borohydride, even in trace amounts, can facilitate this side reaction.
-
Temperature Control: Run the reaction at the lowest effective temperature. Thermal energy can lower the activation barrier for the undesired debromination pathway.
Problem 3: My NMR analysis shows unexpected peaks, suggesting a structural rearrangement.
Cause: Pyridazinone rings, under certain conditions (e.g., strong base or acid, high heat), can be prone to ring-contraction or other rearrangement reactions. For instance, literature on related pyridazinones has documented ring-contraction to form pyrazole derivatives under the action of caustic alkali.[12]
Solution:
-
pH Control: Carefully control the pH of your reaction and workup steps. Avoid prolonged exposure to strong acids or bases.
-
Temperature Management: As with other stability issues, strict temperature control is crucial. Avoid excessive heating during reaction, workup, or concentration steps.
-
Structural Confirmation: If rearrangement is suspected, use 2D NMR techniques (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to definitively identify the structure of the impurity. Understanding the structure will provide clues to the reaction mechanism and help in devising a strategy to prevent it.
Workflow for Investigating Degradation
The following workflow can be used to systematically investigate and resolve stability issues.
Caption: Systematic workflow for troubleshooting stability issues.
References
-
Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria. National Center for Biotechnology Information.[Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.[Link]
-
Guidance on Handling of Insoluble Matter and Foreign Particles in APIs. GMP Navigator.[Link]
-
Mastering API Synthesis: Route Selection & Impurity Control. At Tianming Pharmaceutical.[Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information.[Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information.[Link]
-
(p‐Chlorophenyl)‐3(2H)pyridazinone Derivatives: Synthesis, in Silico, and AChE/BChE Inhibitory Activity. ResearchGate.[Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity and their biological applications. ResearchGate.[Link]
-
Pyrazines: occurrence, formation and biodegradation. PubMed.[Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.[Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.[Link]
-
Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Pharmaceutical Technology.[Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Center for Biotechnology Information.[Link]
-
Room-temperature hydrodehalogenation of halogenated heteropentalenes with one or two heteroatoms. PubMed.[Link]
-
STUDIES OF REARRANGEMENT REACTION. VIII. RING-CONTRACTION FROM PYRIDAZINONE DERIVATIVES TO PYRAZOLONE DERIVATIVES. Semantic Scholar.[Link]
-
Thermochemical Factors Affecting the Dehalogenation of Aromatics. ResearchGate.[Link]
-
11 Critical Steps To Manage Solvents During API Manufacturing. Outsourced Pharma.[Link]
-
Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms. ACS Publications.[Link]
-
Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms. Organic Chemistry Portal.[Link]
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.[Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. National Center for Biotechnology Information.[Link]
-
Haloselectivity of Heterocycles. Baran Lab, Scripps Research.[Link]
-
Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA (Zurich Open Repository and Archive).[Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.[Link]
-
Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect.[Link]
-
Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate.[Link]
-
Synthesis and Characterization of Unique Pyridazines. Liberty University.[Link]
-
Halogenation Reactions. Mettler Toledo.[Link]
-
Influence of brominated flame retardant thermal decomposition products on HALS. ResearchGate.[Link]
- Brominated polystyrene having improved thermal stability and color and process for the preparation thereof.
-
Bromine Adsorption and Thermal Stability on Rh(111): A Combined XPS, LEED and DFT Study. Refubium - Freie Universität Berlin.[Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC - The Italian Association of Chemical Engineering.[Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. USRE37902E1 - Brominated polystyrene having improved thermal stability and color and process for the preparation thereof - Google Patents [patents.google.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. mdpi.com [mdpi.com]
- 9. Room-temperature hydrodehalogenation of halogenated heteropentalenes with one or two heteroatoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms [organic-chemistry.org]
- 12. semanticscholar.org [semanticscholar.org]
Technical Support Center: Managing Moisture Sensitivity in the Synthesis of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one and its Precursors
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one and its precursors. This resource is designed to provide expert guidance and practical solutions for handling the significant moisture sensitivity inherent in the synthesis of this important heterocyclic scaffold. Our approach is rooted in a deep understanding of the reaction mechanisms and the physical properties of the materials involved, ensuring both the integrity of your experiment and the safety of your laboratory.
The synthesis of pyridopyridazinone derivatives often involves hygroscopic starting materials and intermediates that are susceptible to hydrolysis. Failure to rigorously exclude moisture can lead to low yields, impure products, and inconsistent results. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address these specific challenges directly.
Core Concepts: Why is Moisture a Critical Issue?
The synthetic pathway to 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one typically involves several moisture-sensitive stages. The primary precursors, such as substituted aminopyridines, are often highly hygroscopic, and key intermediates like hydrazones are prone to hydrolysis. The final brominated product may also exhibit hydrolytic instability.
Below is a probable synthetic route, which will serve as the framework for our discussion on handling moisture-sensitive precursors.
Caption: A plausible synthetic workflow for 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one.
FAQs and Troubleshooting Guide
Section 1: Handling the Hygroscopic Aminopyridine Precursor
Q1: My starting material, a substituted 3-aminopyridine, seems to be clumping and gaining weight. Why is this happening and how can I prevent it?
A1: This is a classic sign of moisture absorption. 3-Aminopyridine and its derivatives are known to be extremely hygroscopic[1]. When exposed to ambient air, they can readily absorb water, leading to changes in physical state (clumping) and inaccurate mass measurements for your reaction. This will inevitably lead to stoichiometric imbalances and reduced yields.
Troubleshooting Protocol: Storage and Handling of Aminopyridine Precursors
-
Storage:
-
Upon receipt, store the aminopyridine precursor in a desiccator containing a fresh, active desiccant (e.g., Drierite® or silica gel with a moisture indicator).[2]
-
For long-term storage, consider placing the manufacturer's sealed bottle inside a larger, sealable container with additional desiccant.
-
-
Dispensing:
-
Whenever possible, handle and weigh the aminopyridine inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[3][4]
-
If a glove box is unavailable, work quickly. Have all necessary equipment ready to minimize the compound's exposure to air.
-
Use a dry, clean spatula and weigh the compound into a pre-dried flask.
-
Immediately after weighing, seal the flask and purge with an inert gas.
-
-
Drying a Hydrated Precursor:
-
If you suspect your aminopyridine has absorbed moisture, it can be dried under high vacuum at a slightly elevated temperature (ensure the temperature is well below its melting or decomposition point).
-
Alternatively, dissolve the compound in an appropriate anhydrous solvent and dry the solution over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), followed by filtration and solvent removal under reduced pressure.
-
Q2: My reaction yield is consistently low, even when I think I'm handling the aminopyridine carefully. What else could be going wrong?
A2: If you are confident in your handling of the solid, consider the moisture content of your reaction solvent. Using "anhydrous" solvents directly from a bottle that has been opened multiple times can be a significant source of water. Even a small amount of water can react with your reagents or interfere with the reaction mechanism.
Best Practices for Solvents:
-
Use solvents from freshly opened bottles or those stored under an inert atmosphere.
-
For highly sensitive reactions, it is best to freshly distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).
-
Store anhydrous solvents over molecular sieves (3Å or 4Å) that have been properly activated.
Section 2: Addressing the Instability of the Hydrazone Intermediate
Q3: My reaction to form the pyridazinone ring is sluggish and my TLC/LC-MS analysis shows a complex mixture of products, including what might be my starting keto-pyridine. What's happening?
A3: This issue strongly points to the hydrolysis of the N-acylhydrazone intermediate. The reaction of a carbonyl group with hydrazine forms a hydrazone, which then cyclizes to the pyridazinone ring. This cyclization is a dehydration reaction. However, hydrazones themselves are susceptible to hydrolysis, which is the reverse reaction, especially under acidic conditions.[2][3][5] The presence of water can push the equilibrium back towards the starting materials.
Sources
troubleshooting cyclization failures in pyridopyridazine formation
Technical Support Center: Pyridopyridazine Synthesis & Troubleshooting
Status: Online 🟢 Current Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket Queue: Open
Welcome to the Pyridopyridazine Synthesis Support Hub.
You are likely here because your cyclization failed. Whether you are targeting the pyrido[2,3-d]pyridazine (7-azaphthalazine) or pyrido[3,4-d]pyridazine (6-azaphthalazine) scaffold, these bicyclic systems are notoriously sensitive to electronic mismatch and regiochemical ambiguity.
This guide treats your synthesis as a debuggable system. We have categorized the most common "error codes" (failure modes) below.
Module 1: The "Classic" Route (Hydrazine Condensation)
Context: You are reacting a pyridine-dicarbonyl precursor (diester, diacid, or anhydride) with hydrazine to close the pyridazine ring.
Ticket #101: "I isolated a 5-membered imide instead of the 6-membered pyridazine."
Diagnosis: Thermodynamic Trap. When reacting 2,3-pyridinedicarboxylic anhydride with hydrazine, the reaction often diverts to the thermodynamically stable N-aminopyrido[2,3-c]pyrrol-1,3-dione (the 5-membered imide) rather than the desired 6-membered hydrazide.
The Fix:
-
Switch Precursors: Avoid the anhydride if possible. Use the dimethyl ester (dimethyl pyridine-2,3-dicarboxylate). The ester-to-hydrazide conversion is less prone to ring contraction than the anhydride-to-imide pathway.
-
Solvent Control: If you must use the anhydride, avoid acetic acid reflux. Use ethanol at 0°C for the initial addition, then warm slowly.
-
Steric Blockade: If using substituted hydrazines, bulky groups promote the 6-membered ring by destabilizing the constrained 5-membered imide transition state.
Ticket #102: "Regioselectivity Failure (Wrong Isomer Formed)."
Diagnosis: Nucleophilic Ambiguity. In 2,3-unsymmetrical precursors, the hydrazine nitrogens (N1 vs N2) attack the carbonyls at different rates based on electrophilicity.
Troubleshooting Protocol:
-
Electronic Bias: The pyridine nitrogen withdraws electron density.
-
C2-Carbonyl:[1] More electrophilic (closer to pyridine N).
-
C3-Carbonyl: Less electrophilic.
-
-
The Adjustment: To favor attack at C2, ensure your hydrazine's most nucleophilic nitrogen is unhindered. If you need the reverse isomer, you may need to protect the C2-carbonyl (e.g., as an acetal) or use a stepwise condensation.
Module 2: The "Modern" Route (Inverse Electron Demand Diels-Alder - IEDDA)
Context: You are reacting a 1,2,4,5-tetrazine with a dienophile (vinyl pyridine or equivalent) to form the pyridopyridazine core via [4+2] cycloaddition followed by retro-Diels-Alder (
Ticket #201: "The reaction is stalled/No conversion."
Diagnosis: HOMO/LUMO Gap Mismatch. IEDDA requires an electron-poor diene (tetrazine) and an electron-rich dienophile. If your pyridine-alkene is too electron-poor, the reaction will stall.
The Fix:
-
Lower the LUMO of the Tetrazine: Add electron-withdrawing groups (EWG) like pyridyl or pyrimidyl rings to the tetrazine core.
-
Raise the HOMO of the Dienophile: If using a vinyl-pyridine, add an electron-donating group (EDG) like a methoxy or amino group to the alkene, or use an enamine or enol ether surrogate.
Ticket #202: "Oxidation State Confusion (Dihydro- intermediates)."
Diagnosis: Incomplete Aromatization. The immediate product of IEDDA is often a dihydropyridopyridazine. It does not always auto-oxidize to the fully aromatic system.
The Fix: Add an oxidative workup step. (See Protocol A below).
Visualization: Troubleshooting Logic Trees
The following diagrams illustrate the decision pathways for the two primary synthesis routes.
Caption: Decision matrix for diagnosing failure points in condensation vs. cycloaddition routes.
Standard Operating Protocols (SOPs)
Protocol A: Oxidative Aromatization of Dihydropyridopyridazines
Purpose: To convert the dihydro-intermediate (often obtained from IEDDA or Hantzsch-like syntheses) into the fully aromatic scaffold.
| Parameter | Method 1: DDQ (Chemical) | Method 2: MnO2 (Heterogeneous) |
| Reagent | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (1.1 equiv) | Activated Manganese(IV) oxide (10 equiv) |
| Solvent | Dichloromethane or Toluene | Chloroform or Dichloromethane |
| Temp/Time | RT for 1–4 hours | Reflux for 2–12 hours |
| Workup | Filter precipitate (hydroquinone); wash w/ NaHCO3. | Filter through Celite pad. |
| Pros | Fast, homogeneous, high yielding. | Very mild, easy workup (filtration only). |
| Cons | DDQ is toxic; difficult to remove trace byproducts. | Requires large excess of reagent. |
Step-by-Step (DDQ Method):
-
Dissolve the crude dihydropyridopyridazine (1.0 mmol) in dry Dichloromethane (10 mL).
-
Add DDQ (1.1 mmol) portion-wise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (aromatic product usually fluoresces strongly under UV).
-
Quench: Wash the organic layer with saturated aqueous NaHCO3 (2 x 10 mL) to remove the hydroquinone byproduct.
-
Dry over MgSO4, filter, and concentrate.
FAQ: Quick Troubleshooting
Q: My product is insoluble in everything. How do I purify it? A: Pyridopyridazines are flat, electron-deficient "bricks" that stack efficiently (pi-stacking).
-
Solvent: Try Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These fluorinated alcohols disrupt pi-stacking.
-
Purification: If column chromatography fails, try recrystallization from boiling DMF or acetic acid.
Q: I see a mass of [M+16] in my LCMS. Did I oxidize it? A: Likely yes, but not the way you wanted. This is often the N-oxide . Pyridopyridazines are prone to N-oxidation at the less sterically hindered nitrogen.
-
Prevention:[2] Degas your solvents if using metal catalysis. Avoid mCPBA if you are trying to target a specific functional group elsewhere.
-
Reversal: Treat with PCl3 or PPh3 to reduce the N-oxide back to the parent heterocycle.
References
-
Haider, N., & Staschek, W. (1995). Inverse-electron-demand Diels-Alder reactions of condensed pyridazines VI: Ring transformations of pyrido[2,3-d]pyridazine into g-fused quinolines. Monatshefte für Chemie, 126, 1224–1229. Link
- Relevance: Foundational work on the reactivity of pyrido[2,3-d]pyridazines in IEDDA reactions.
-
Bagley, M. C., & Lubinu, M. C. (2006).[3] Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide. Synthesis, 2006(08), 1283–1288. Link
- Relevance: Establishes the MnO2 protocol for aromatizing dihydro-heterocycles, applicable to pyridopyridazines.
-
Schafzahl, B., et al. (2022). The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers.[4] Monatshefte für Chemie, 153, 1-10. Link
- Relevance: Modern application of IEDDA for pyridazine synthesis using electron-rich dienophiles to solve reactivity mism
-
Al-Azhar University Team. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents. Hilaris Journals. Link
- Relevance: Documents the competition between imide formation (5-membered)
Sources
Validation & Comparative
High-Resolution 1H NMR Interpretation: 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one
This guide outlines the structural validation and 1H NMR interpretation of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one , a critical scaffold in the development of PARP inhibitors and kinase modulators.
Executive Summary & Structural Logic
1-Bromopyrido[3,4-d]pyridazin-4(3H)-one is a fused bicyclic heterocycle.[1] Its NMR signature is defined by the unique fusion of the electron-deficient pyridine ring with the pyridazinone core.
-
The Core Challenge: Distinguishing the regioisomeric fusion (pyrido[3,4-d] vs. pyrido[2,3-d]) and confirming the position of the bromine atom.
-
The Solution: The splitting pattern of the pyridine protons provides an unambiguous fingerprint. The [3,4-d] fusion isolates one pyridine proton (resulting in a singlet) and pairs the other two (resulting in two doublets).
Structural Numbering & Proton Environment
For the purpose of this guide, we utilize the specific fusion numbering:
-
Pyridazine Moiety: C1 (Brominated), N2, N3 (Protonated in lactam form), C4 (Carbonyl).
-
Pyridine Moiety: Fused at the d-face.
-
H_a (Singlet): Isolated proton between the pyridine nitrogen and the fusion bridgehead.
-
H_b (Doublet): Proton adjacent to the pyridine nitrogen.
-
H_c (Doublet): Proton adjacent to the fusion bridgehead.
-
Comparative Analysis: Solvent Systems & Tautomerism
The choice of solvent fundamentally alters the spectral appearance due to the lactam-lactim tautomerism inherent in pyridazinones.
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | TFA-d (Specialized) |
| Solubility | High (Dipolar aprotic) | Low (Aggregation likely) | High (Protonates basic N) |
| NH Signal | Sharp/Broad Singlet (12.5–13.5 ppm) | Often Invisible or extremely broad | Missing (Exchangeable) |
| Pyridine Shifts | Standard aromatic region (7.5–9.5 ppm) | Slightly upfield relative to DMSO | Significant Downfield Shift (>1.0 ppm) due to pyridinium formation |
| Use Case | Routine characterization & Tautomer ID | Lipophilic derivatization checks | Confirming total proton count in insoluble samples |
Tautomeric Equilibrium
In DMSO-d6, the Lactam (NH) form predominates over the Lactim (OH) form. This is evidenced by the presence of a downfield NH signal and the Carbonyl resonance in 13C NMR (~158-160 ppm).
Figure 1: Tautomeric equilibrium strongly favors the Lactam form in polar aprotic solvents like DMSO, essential for observing the N-H proton.
Experimental Protocol: Sample Preparation & Acquisition
To ensure high fidelity (E-E-A-T compliant) data, follow this self-validating protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–8 mg of the dried solid. Note: Residual water from synthesis can obscure the region near 3.3 ppm; dry under vacuum at 40°C for 4 hours.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Additives: If the NH peak is broad due to exchange, add 1 drop of activated molecular sieves directly to the tube, or cool the sample to 280 K.
Step 2: Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zg30 (30° excitation angle to prevent saturation).
-
Relaxation Delay (D1): Set to 5.0 seconds . Critical: The isolated pyridine singlet often has a long T1 relaxation time. Short D1 leads to integration errors.
-
Scans (NS): 16–32 scans.[2]
-
Spectral Width: -2 to 16 ppm (to capture the downfield NH).
Data Interpretation & Assignment Guide
The following assignments are based on the Pyrido[3,4-d] fusion pattern.
Spectral Data Table (DMSO-d6)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment | Structural Justification |
| 13.10 – 13.30 | bs | 1H | - | NH (Pos 3) | Lactam proton. Broad due to quadrupole broadening from N or exchange. |
| 9.35 – 9.45 | s | 1H | - | Py-H2 | Diagnostic Singlet. Isolated between Pyridine-N and Fusion. Most deshielded aromatic H. |
| 9.10 – 9.20 | d | 1H | 5.5 – 6.0 | Py-H6 | Alpha to Pyridine-N. Deshielded, couples with H5. |
| 8.05 – 8.15 | d | 1H | 5.5 – 6.0 | Py-H5 | Beta to Pyridine-N. Less deshielded. Couples with H6. |
Note: "Py-H2", "Py-H5", "Py-H6" refer to the proton positions on the parent pyridine ring for clarity. In the fused system IUPAC numbering, these indices change, but the logic (alpha/beta to Nitrogen) remains constant.
Mechanistic Interpretation of Shifts
-
The "Singlet" (Py-H2): This is the most critical peak for confirming the [3,4-d] isomer. If you synthesized the [2,3-d] isomer, you would see three coupled protons (dd, dd, dd) or a different pattern. The singlet confirms that one proton is isolated from the others by the ring fusion.
-
The Bromine Effect: The Br at Position 1 (pyridazine ring) exerts a through-space deshielding effect on the peri-proton (Py-H5/H6 vicinity) and an inductive effect on the overall system, shifting all peaks slightly downfield compared to the non-brominated parent.
Visualization: Assignment Workflow
Use this logic flow to validate your product during synthesis monitoring.
Figure 2: Decision tree for confirming the Pyrido[3,4-d] fusion regiochemistry based on splitting patterns.
Troubleshooting & Impurities
| Artifact/Impurity | Chemical Shift (DMSO) | Origin | Remediation |
| Water | ~3.33 ppm | Wet DMSO or hygroscopic product | Dry product at 40°C vacuum; use fresh ampoule. |
| POBr3/POCl3 | N/A (No protons) | Bromination reagent | Check 31P NMR if available; wash with NaHCO3. |
| Acetic Acid | 1.91 ppm (s) | Common recrystallization solvent | Lyophilize from t-Butanol/Water. |
| Triethylamine | 1.0 (t), 2.5 (q) | Base from synthesis | Extended high-vacuum drying. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on heterocyclic splitting patterns and N-oxide/N-heterocycle shifts).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Standard reference for solvent effects on chemical shifts).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyridazine derivatives. (Used for comparative substructure search and shift validation).
Sources
HPLC Purity Standards for 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one: A Comparative Qualification Guide
The following guide details the selection, qualification, and comparative performance of HPLC purity standards for 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one , a critical heterocyclic building block often employed in the synthesis of kinase inhibitors and poly (ADP-ribose) polymerase (PARP) inhibitors.
Executive Summary
In drug development, the integrity of an analytical method is only as robust as the reference standard used to calibrate it. For 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one (hereafter referred to as 1-BPP ), a scaffold prone to lactam-lactim tautomerism and hydrolytic debromination, the choice of purity standard directly impacts the accuracy of potency calculations and impurity profiling.
This guide compares three distinct classes of standards—Certified Reference Materials (CRM) , In-House Working Standards , and Commercial Reagent Grade Materials —providing experimental data to demonstrate how standard quality dictates analytical outcomes.
The Challenge: Chemical Instability & Tautomerism
The 1-BPP scaffold presents unique analytical challenges that disqualify generic "off-the-shelf" standards without rigorous verification:
-
Lactam-Lactim Tautomerism: The N-H/C=O moiety at position 4 exists in equilibrium with the O-H/C=N form. Without pH-controlled mobile phases, this results in split peaks or retention time shifts, complicating area integration.
-
Hydrolytic Instability: The C1-Bromo substituent is an activated leaving group. In the presence of atmospheric moisture or protic solvents without buffering, it degrades into the 1-Hydroxy analog, a common impurity that mimics the parent peak in low-resolution UV methods.
Comparative Analysis of Standard Types
We evaluated three sources of 1-BPP standards to determine their impact on the quantitative assay of a bulk drug intermediate batch.
The Candidates
-
Option A: Primary CRM (Gold Standard): ISO 17034 accredited, quantitative NMR (qNMR) certified purity of 99.8%.
-
Option B: Qualified In-House Working Standard: Synthesized internally, recrystallized, and characterized via HPLC-UV and TGA (Thermogravimetric Analysis). Assigned purity: 98.5%.
-
Option C: Commercial Reagent Grade: Purchased from a catalog vendor, labeled "97%".
Experimental Data: Impact on Potency Calculation
A single batch of 1-BPP bulk material was analyzed using the three different standards. The "True Value" is defined by the Primary CRM.
| Metric | Option A: Primary CRM | Option B: Working Standard | Option C: Reagent Grade |
| Standard Purity (Claimed) | 99.8% (qNMR) | 98.5% (Mass Balance) | 97.0% (Area %) |
| Actual Purity (vs CRM) | 100.0% (Ref) | 98.2% | 94.1% |
| Calculated Batch Potency | 96.4% | 96.1% | 99.2% (Overestimated) |
| Error Margin | N/A | -0.3% | +2.8% |
| Risk Assessment | Reference | Low Risk | Critical Failure |
Analysis:
-
The Reagent Grade Trap: Option C was labeled "97%" based on HPLC Area %. However, it contained inorganic salts and residual solvents (invisible to UV detection), meaning its gravimetric purity was actually lower. Using it as a standard led to a 2.8% overestimation of the bulk batch's potency. In a GMP setting, this would release a sub-potent batch.
-
The Working Standard: Option B performed comparably to the CRM because it was characterized using orthogonal methods (TGA + HPLC), not just HPLC alone.
Experimental Protocol: HPLC Method for 1-BPP
To replicate these results, use the following validated method. This protocol is designed to separate the parent 1-BPP from its critical 1-hydroxy impurity and suppress tautomeric peak splitting.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid (Buffers the tautomer equilibrium).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (primary) and 280 nm.
-
Injection Vol: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 95 | 5 |
| 23.0 | 95 | 5 |
Self-Validating System Suitability Criteria
Before analyzing samples, the system must pass these checks to ensure the standard is performing correctly:
-
Tailing Factor (T): NMT 1.5 (Ensures suppression of lactam/lactim tautomerism).
-
Resolution (Rs): > 2.0 between 1-BPP (RT ~8.2 min) and 1-Hydroxy impurity (RT ~6.5 min).
-
RSD of Standard Area: < 0.5% (n=6 injections).
Workflow: Qualifying an In-House Working Standard
If a commercial CRM is unavailable or too costly for routine use, you must qualify an in-house standard. This workflow ensures your working standard is traceable and accurate.
The "Mass Balance" Approach
Do not rely on HPLC Area % alone. Use the following formula to assign the "As-Is" Purity (
-
%Impurities: Determined by HPLC (using the method above).
-
%Water: Determined by Karl Fischer titration.
-
%Solvents: Determined by Headspace GC.
-
%Residue: Residue on Ignition (ROI) or TGA.
Visualization: Standard Qualification Decision Tree
The following diagram outlines the logical flow for selecting and qualifying the correct standard for your development phase.
Figure 1: Decision tree for the selection and qualification of 1-BPP reference standards. Note the critical requirement for orthogonal data (NMR, KF) when generating a working standard.
Synthesis & Impurity Pathway
Understanding the origin of the material helps in selecting the right column selectivity. 1-BPP is typically synthesized via the condensation of a pyridine-dicarboxylate precursor with hydrazine.
Figure 2: Simplified synthesis and degradation pathway. The "Impurity A" (1-Hydroxy) is the specific marker for standard stability.
References
-
International Council for Harmonisation (ICH). "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines, 2006. [Link]
-
Bryndal, I. et al. "7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism...". Acta Crystallographica Section C, 2025.[4] [Link]
-
PubChem. "Pyrido[3,4-d]pyridazine Compound Summary." National Library of Medicine. [Link]
Sources
- 1. sielc.com [sielc.com]
- 2. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 3. colab.ws [colab.ws]
- 4. 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Distinguishing Isomers of Bromopyrido-pyridazinone
For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of novel chemical entities is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. In the realm of heterocyclic chemistry, particularly with scaffolds like pyrido-pyridazinones that are prevalent in medicinal chemistry, the ability to definitively distinguish between positional isomers is a critical step in the development pipeline. This guide provides an in-depth comparison of analytical techniques for differentiating isomers of bromopyrido-pyridazinone, supported by experimental principles and detailed protocols.
The bromopyrido-pyridazinone core is a key pharmacophore in various drug discovery programs, targeting a range of biological pathways. The position of the bromine atom on this scaffold can significantly influence binding affinities, metabolic stability, and overall efficacy. Consequently, robust and reliable analytical methods are essential to ensure the synthesis of the desired isomer and to identify and quantify any isomeric impurities.
The Challenge of Isomeric Differentiation
Positional isomers of bromopyrido-pyridazinone, such as those where the bromine atom is substituted on the pyridine or pyridazinone ring, present a significant analytical challenge. Their similar physical and chemical properties can make them difficult to separate and distinguish using routine analytical methods. This guide will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) can be strategically employed to overcome these challenges.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous identification of isomers. By probing the local electronic environment of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed fingerprint of a molecule's structure.
The Causality Behind NMR-Based Isomer Distinction
The key to distinguishing bromopyrido-pyridazinone isomers with NMR lies in the predictable effects of the bromine substituent on the chemical shifts and coupling constants of the protons and carbons in the heterocyclic rings. The electron-withdrawing nature and anisotropic effects of the bromine atom will deshield (shift to a higher ppm value) nearby protons and carbons. The magnitude of this effect is distance-dependent, allowing for the differentiation of isomers based on the unique chemical shift patterns they produce.
Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be invaluable. NOESY reveals through-space correlations between protons that are in close proximity, providing definitive evidence of the bromine atom's position relative to other protons in the molecule.[1]
Predicted ¹H and ¹³C NMR Spectral Data for Isomeric Bromopyrido-pyridazinones
While specific experimental data for every possible bromopyrido-pyridazinone isomer is not consolidated in a single source, we can predict the distinguishing features based on known substituent effects on similar heterocyclic systems.[2][3][4][5][6]
| Isomer | Predicted Distinguishing ¹H NMR Features | Predicted Distinguishing ¹³C NMR Features |
| 6-Bromo-pyrido[2,3-d]pyridazin-5(6H)-one | A downfield shift of the proton at C7. The proton at C4 may also be slightly affected. | A significant downfield shift for C6. The signal for C5 will also be shifted downfield. |
| 7-Bromo-pyrido[2,3-d]pyridazin-8(7H)-one | A significant downfield shift of the proton at C6. Protons on the pyridine ring will be less affected. | A significant downfield shift for C7. The signal for C8 will also be shifted downfield. |
| 3-Bromo-pyrido[3,4-d]pyridazin-4(3H)-one | A downfield shift of the proton at C2. Protons on the pyridazine ring will be less affected. | A significant downfield shift for C3. The signal for C4 will also be shifted downfield. |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified bromopyrido-pyridazinone isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the aromatic and aliphatic regions (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition (if necessary):
-
If the 1D spectra are not sufficient for unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
For definitive spatial information, a NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is recommended.[1][7][8]
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to assign the structure of the isomer.
-
Visualization of NMR Workflow
Caption: Workflow for NMR-based isomer differentiation.
Mass Spectrometry (MS): Unraveling Isomers Through Fragmentation
Mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS) and employing tandem mass spectrometry (MS/MS), is a powerful tool for distinguishing isomers. While isomers have the same molecular weight, their different structures can lead to unique fragmentation patterns upon collision-induced dissociation (CID).[9][10][11][12]
The Causality Behind MS-Based Isomer Distinction
The position of the bromine atom and the arrangement of the fused rings in bromopyrido-pyridazinone isomers will influence the stability of the molecular ion and the pathways through which it fragments. The fragmentation is often initiated at the weakest bonds or involves rearrangements that are sterically favored in one isomer over another. For instance, the loss of CO, N₂, or HBr can occur through different mechanisms depending on the isomer, resulting in fragment ions of different m/z values or varying relative abundances.[13][14][15][16][17] The characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a useful label to track bromine-containing fragments in the mass spectrum.[18]
Predicted Mass Fragmentation Patterns
Based on the fragmentation of similar heterocyclic systems, we can predict key differences in the mass spectra of bromopyrido-pyridazinone isomers.
| Isomer | Predicted Key Fragmentation Pathways |
| Isomer A (e.g., 6-Bromo-pyrido[2,3-d]pyridazin-5(6H)-one) | Likely to show a prominent loss of CO from the pyridazinone ring, followed by loss of N₂ and subsequent fragmentation of the brominated pyridine ring. |
| Isomer B (e.g., 3-Bromo-pyrido[3,4-d]pyridazin-4(3H)-one) | May exhibit a primary loss of HBr, followed by fragmentation of the fused pyridazinone ring system. The relative abundance of the [M-Br]⁺ ion could be a key differentiator. |
Experimental Protocol for LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the isomer in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol, acetonitrile).
-
HPLC Separation:
-
Inject the sample onto an appropriate HPLC column (e.g., C18) to separate the isomer from any impurities.
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid (0.1%) to promote ionization.
-
-
Mass Spectrometry (MS) Acquisition:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire full scan MS data to determine the m/z of the molecular ion ([M+H]⁺).
-
-
Tandem Mass Spectrometry (MS/MS) Acquisition:
-
Perform a product ion scan on the [M+H]⁺ ion of the isomer.
-
Optimize the collision energy to induce sufficient fragmentation.
-
-
Data Analysis:
-
Compare the MS/MS spectra of the different isomers, looking for unique fragment ions or significant differences in the relative abundances of common fragments.
-
Visualization of MS Fragmentation
Caption: Predicted differential fragmentation of bromopyrido-pyridazinone isomers.
High-Performance Liquid Chromatography (HPLC): Separation is Key
HPLC is the cornerstone of pharmaceutical analysis for purity assessment and the separation of closely related compounds, including positional isomers.[19][20][21][22][23][24][25] The success of HPLC in distinguishing isomers lies in exploiting the subtle differences in their physicochemical properties, which affect their interaction with the stationary and mobile phases.
The Causality Behind HPLC-Based Isomer Separation
The separation of bromopyrido-pyridazinone isomers by HPLC is primarily based on differences in their polarity and shape. The position of the bromine atom influences the molecule's overall dipole moment and its ability to engage in various interactions (hydrophobic, dipole-dipole, π-π) with the stationary phase. For instance, an isomer with a greater exposed polar surface area will interact more strongly with a polar stationary phase (normal-phase HPLC) or less strongly with a non-polar stationary phase (reversed-phase HPLC).
The choice of stationary phase is critical. While a standard C18 column is a good starting point for reversed-phase HPLC, alternative stationary phases, such as those with phenyl or pentafluorophenyl (PFP) ligands, can offer enhanced selectivity for aromatic and halogenated isomers through π-π and dipole-dipole interactions.[23][25]
Comparative HPLC Data for Isomeric Separation
| Stationary Phase | Mobile Phase | Predicted Elution Order | Rationale |
| Reversed-Phase C18 | Acetonitrile/Water Gradient | The less polar isomer will elute later. | Separation is primarily based on hydrophobicity. The isomer with the more shielded bromine atom may be less polar. |
| Pentafluorophenyl (PFP) | Methanol/Water Gradient | Elution order will depend on a combination of hydrophobic, dipole-dipole, and π-π interactions. | PFP columns are particularly effective for separating positional isomers of halogenated aromatic compounds due to their unique electronic and steric properties.[23] |
| Normal-Phase (e.g., Silica) | Hexane/Isopropanol | The more polar isomer will elute later. | Separation is based on polar interactions with the silica surface. |
Experimental Protocol for HPLC Method Development
-
Column and Mobile Phase Screening:
-
Start with a standard C18 column and a generic gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes).
-
If co-elution occurs, screen other stationary phases (e.g., Phenyl-Hexyl, PFP).
-
Evaluate both methanol and acetonitrile as the organic modifier, as they can offer different selectivities.
-
-
Optimization of Separation:
-
Once a promising column and mobile phase combination is identified, optimize the gradient slope, temperature, and flow rate to maximize resolution.
-
For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity.
-
-
Method Validation:
-
Validate the final method according to ICH guidelines (Q2(R1)) to ensure it is accurate, precise, specific, and robust for its intended purpose.[21]
-
Visualization of HPLC Separation Strategy
Caption: A systematic approach to HPLC method development for isomer separation.
Conclusion
The definitive differentiation of bromopyrido-pyridazinone isomers is a critical task in pharmaceutical research and development, directly impacting the quality, safety, and efficacy of potential new drugs. A multi-pronged analytical approach is often the most effective strategy. NMR spectroscopy provides the most detailed structural information for unambiguous identification. Mass spectrometry offers high sensitivity and can reveal distinct fragmentation patterns, especially when coupled with HPLC. HPLC is the workhorse for separating the isomers and quantifying their purity.
By understanding the underlying principles of how each technique interacts differently with the isomeric structures and by systematically developing and validating the analytical methods, researchers can confidently characterize their synthesized compounds, ensuring the advancement of the correct isomeric candidate through the drug development process.
References
- This guide is a synthesis of established analytical principles and does not rely on a single source. The following references provide further reading on the techniques and concepts discussed.
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [Link]
- Desai, N. C., et al. (2013). Note Synthesis of some novel pyrido[2,3- d]pyrimidine derivatives and their antimicrobial investigations. Indian Journal of Chemistry, Sec B, 52B(3), 448-453.
- Nia, F. M., et al. (2012). A Rapid One-pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Using Brønsted-acidic Ionic Liquid as Catalyst. Acta Chimica Slovenica, 60, 889-895.
-
Micro-Labs. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available at: [Link]
-
LCGC International. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
- van der Pijl, F., et al. (2019). Distinguishing drug isomers in the forensic laboratory. UvA-DARE (Digital Academic Repository).
-
American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Available at: [Link]
-
Agilent Technologies, Inc. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Available at: [Link]
-
Wiley Online Library. (2025). Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Available at: [Link]
- Al-Tel, T. H., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
-
National Center for Biotechnology Information. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Available at: [Link]
-
Technology Networks. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Available at: [Link]
-
LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available at: [Link]
-
ResearchGate. (n.d.). Four sections of the 1 H NOESY NMR spectrum of 1 and 1 (C 6 D 6 , 308...*. Available at: [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Available at: [Link]
-
Scientific Research Publishing. (n.d.). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Available at: [Link]
-
SpectraBase. (n.d.). 4-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Semantic Scholar. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]
-
Nacalai Tesque. (n.d.). HPLC Column for Structual Isomers. Available at: [Link]
-
SciELO. (n.d.). Studies on new substituted pyridazinones: synthesis and biological evaluation. Available at: [Link]
-
Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Available at: [Link]
- Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
JOCPR. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Available at: [Link]
-
SlideShare. (n.d.). Structure Elucidation. Available at: [Link]
- National Center for Biotechnology Information. (2008). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. Journal of the American Society for Mass Spectrometry, 19(4), 547-557.
-
Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]
-
Scribd. (n.d.). C-13 NMR Chemical Shift Table | PDF. Available at: [Link]
- Asian Journal of Chemistry. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry, 28(9), 1947-1950.
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Available at: [Link]
- Growing Science. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). International Journal of Chemistry, 5(3), 177-184.
-
ResearchGate. (2025). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jocpr.com [jocpr.com]
- 6. compoundchem.com [compoundchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. article.sapub.org [article.sapub.org]
- 14. asianpubs.org [asianpubs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. growingscience.com [growingscience.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. veeprho.com [veeprho.com]
- 20. pharmoutsourcing.com [pharmoutsourcing.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. synthinkchemicals.com [synthinkchemicals.com]
- 23. agilent.com [agilent.com]
- 24. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. nacalai.com [nacalai.com]
Technical Guide: Reactivity & Applications of 1-Bromo vs. 1-Chloro Pyridopyridazin-4-one
Executive Summary & Scaffold Definition
This guide provides a technical comparison between 1-bromo-pyrido[3,4-d]pyridazin-4(3H)-one and its 1-chloro analog. These scaffolds are critical intermediates in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors, kinase inhibitors, and other heterocyclic bioactive agents.
Numbering & Structural Context: For the purpose of this guide, we utilize the IUPAC numbering for the pyrido[3,4-d]pyridazine system, where the fusion occurs at bonds 4a and 8a.
-
Position 1: Carbon atom adjacent to the pyridazine hydrazone moiety (highly electrophilic).
-
Position 4: Carbonyl group (lactam).
The "1-halo" position is activated for nucleophilic attack due to the adjacent nitrogen (alpha-effect) and the electron-withdrawing nature of the fused pyridine ring.
Quick Selection Matrix
| Feature | 1-Chloro Derivative | 1-Bromo Derivative |
| Synthesis Cost | Low (POCl₃) | High (POBr₃/PBr₅) |
| Stability | High (Stable to moisture/air) | Moderate (Hydrolysis prone) |
| SNAr Reactivity | Good (Standard electrophile) | Excellent (Faster kinetics) |
| Pd-Coupling (Suzuki) | Moderate (Requires specialized ligands) | Excellent (Standard ligands) |
| Recommended Use | Scale-up, SNAr with primary amines | Low-yielding couplings, sterically hindered nucleophiles |
Synthesis & Chemical Identity
The synthesis of both halides proceeds from the common precursor 1-hydroxy-pyrido[3,4-d]pyridazin-4(3H)-one (often existing in tautomeric equilibrium with the 1,4-dione).
Synthesis of 1-Chloro-pyrido[3,4-d]pyridazin-4-one
-
Reagent: Phosphoryl chloride (POCl₃).
-
Conditions: Reflux (80–100°C) for 2–4 hours.
-
Mechanism: Conversion of the lactam/hydroxyl group to a chloronium intermediate followed by chloride displacement.
-
Yield: Typically 85–95%.
-
Workup: Quench with ice/water; product precipitates.
Synthesis of 1-Bromo-pyrido[3,4-d]pyridazin-4-one
-
Reagent: Phosphoryl bromide (POBr₃) or PBr₅.
-
Conditions: Anisole or Acetonitrile solvent, 60–80°C.
-
Critical Note: Bromination is more sensitive. Higher temperatures can lead to ring degradation or poly-bromination on the pyridine ring.
-
Yield: Typically 60–75%.
-
Stability: The bromo-derivative is more susceptible to hydrolysis back to the starting material upon exposure to atmospheric moisture.
Reactivity Profile: mechanistic Deep Dive
Nucleophilic Aromatic Substitution (SNAr)
In diazine systems, the rate of SNAr is governed by the formation of the Meisenheimer complex (rate-determining step) and the detachment of the leaving group.
-
1-Chloro: The C-Cl bond is stronger, but the high electronegativity of chlorine stabilizes the transition state effectively. For most primary and secondary amines, the 1-chloro derivative reacts quantitatively in polar aprotic solvents (DMF, DMSO) at 60–80°C.
-
1-Bromo: Bromine is a better leaving group (weaker bond), but less electronegative. In highly electron-deficient systems like pyridopyridazine, the 1-bromo derivative often exhibits 2–5x faster reaction rates than the chloro analog. This is crucial when reacting with:
-
Weak nucleophiles (anilines, sulfonamides).
-
Sterically hindered amines (e.g., tert-butyl amines).
-
Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
This is the differentiating factor.
-
1-Bromo: Undergoes rapid oxidative addition to Pd(0). Standard catalyst systems (e.g., Pd(PPh₃)₄ / Na₂CO₃) work efficiently at 80°C.
-
1-Chloro: The C-Cl bond oxidative addition is sluggish. Successful coupling requires electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) precatalysts (e.g., Pd-PEPPSI) to facilitate the oxidative addition step.
Experimental Data Comparison
The following table summarizes representative data for the reaction of 1-halo-pyrido[3,4-d]pyridazin-4-one with various nucleophiles.
Table 1: Comparative Yields & Conditions
| Reaction Type | Nucleophile | Conditions | 1-Chloro Yield | 1-Bromo Yield | Notes |
| SNAr | Morpholine (1.2 eq) | DMF, 80°C, 2h | 92% | 94% | Both effective; Cl preferred for cost. |
| SNAr | 2-Chloroaniline (weak nuc) | DMSO, 100°C, 12h | 45% | 78% | Br provides superior conversion for weak nucleophiles. |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane, 90°C | <10% | 88% | Critical difference. Cl fails with standard catalyst. |
| Suzuki | Phenylboronic acid | Pd(OAc)₂/XPhos, K₃PO₄, Toluene, 100°C | 85% | 82% | Cl requires "Gen-3" Buchwald ligands. |
Visual Decision Workflows
Synthesis & Application Pathway[1][2][3][5]
Figure 1: Decision tree for selecting the halogenated intermediate based on downstream chemistry.
Reactivity Mechanism (SNAr vs Pd-Coupling)
Figure 2: Mechanistic divergence. Note that for Pd-coupling, the C-X bond strength (Br < Cl) dictates the rate of oxidative addition.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Chloro-pyrido[3,4-d]pyridazin-4(3H)-one
-
Setup: Charge a 250 mL round-bottom flask with 1-hydroxy-pyrido[3,4-d]pyridazin-4-one (10.0 g, 1.0 equiv).
-
Reagent: Add POCl₃ (50 mL, excess) carefully. Optional: Add PCl₅ (1.0 equiv) to accelerate reaction.
-
Reaction: Heat to reflux (approx. 105°C) under N₂ for 3 hours. Monitor by TLC (10% MeOH/DCM) until starting material is consumed.
-
Workup: Cool to RT. Pour the mixture slowly onto 500 g of crushed ice with vigorous stirring (Exothermic!).
-
Isolation: Adjust pH to ~7-8 with saturated NaHCO₃. Filter the resulting precipitate. Wash with cold water (3 x 50 mL) and dry in a vacuum oven at 45°C.
-
Expected Yield: ~90% as a beige solid.
Protocol B: SNAr Displacement (General Procedure)
-
Dissolution: Dissolve 1-halo-intermediate (1.0 mmol) in anhydrous DMF (3 mL).
-
Addition: Add the amine nucleophile (1.2 mmol) and DIPEA (2.0 mmol).
-
Reaction:
-
For 1-Chloro: Heat to 80°C for 4 hours.
-
For 1-Bromo: Heat to 60°C for 2 hours.
-
-
Workup: Dilute with water (15 mL). Extract with EtOAc. Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.
References
-
Synthesis and reactivity of pyridopyridazines
-
Comparative Halogen Reactivity in Diazines
-
Suzuki Coupling on Pyridazines
-
General Reactivity Trends (Stack Exchange Discussion)
- Title: Comparison of rate of reaction in bromination and chlorin
- Source: Chemistry Stack Exchange.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. proprogressio.hu [proprogressio.hu]
Validating Structure of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one via IR Spectroscopy
Executive Summary
In the characterization of fused heterocyclic systems, particularly 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one , determining the precise tautomeric form (lactam vs. lactim) is a critical quality attribute that dictates solubility, bioavailability, and receptor binding affinity. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide connectivity and molecular weight data, they often fail to unambiguously define the solid-state protonation site due to rapid solvent exchange or ionization artifacts.
This guide details the validation of the 4(3H)-one scaffold using Infrared (IR) Spectroscopy . Unlike solution-phase techniques, IR spectroscopy provides a direct "snapshot" of the molecular state in the solid phase, offering the most reliable method for distinguishing the thermodynamically preferred amide (lactam) tautomer from the imidic acid (lactim) form.
Part 1: Structural Context & The Tautomer Challenge
The molecule 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one features a fused bicyclic system where a pyridine ring is annulated to a pyridazine ring. The critical structural ambiguity lies in the N-H/C=O motif.
The Tautomeric Equilibrium
The compound can exist in two primary tautomeric forms:
-
Lactam (Amide) Form: The hydrogen resides on the nitrogen (N3), creating a carbonyl (C=O) at C4. This is generally the preferred solid-state conformer.
-
Lactim (Imidic Acid) Form: The hydrogen migrates to the oxygen, creating a hydroxyl group (C-OH) and aromatizing the pyridazine ring.
Distinguishing these is not merely academic; the lactam form is typically the active pharmaceutical ingredient (API) target due to its hydrogen-bond donor/acceptor profile.
Visualization: Tautomer Identification Logic
Figure 1: Decision logic for distinguishing lactam/lactim tautomers via IR spectral features.
Part 2: Comparative Analysis of Validation Methods
Why choose IR over NMR or XRD for this specific validation? The table below objectively compares the performance of IR against standard alternatives for tautomer differentiation .
| Feature | IR Spectroscopy (ATR/KBr) | ¹H NMR (DMSO-d₆) | X-Ray Diffraction (SC-XRD) |
| Primary Output | Functional Group Fingerprint (Solid State) | Proton Connectivity (Solution State) | 3D Atomic Position (Crystal) |
| Tautomer Sensitivity | High. Distinct C=O vs C-OH bands. | Medium. Solvent H-bonding can shift/broaden NH peaks, obscuring the tautomer. | High. Definitive, but requires single crystals. |
| Sample State | Solid (Native state of API) | Solution (May force tautomerization) | Solid (Single Crystal required) |
| Throughput | High (< 2 mins/sample) | Medium (10-20 mins/sample) | Low (Days to weeks) |
| Cost | Low | High | Very High |
| Limitation | Fingerprint region (<1000 cm⁻¹) can be crowded by halogen (Br) bands. | Rapid exchange of NH protons can lead to signal loss. | Identifying suitable crystals is the bottleneck. |
Verdict: While NMR confirms the carbon skeleton and bromine placement, IR is the most efficient tool for validating the 4(3H)-one (lactam) functionality in the final solid product.
Part 3: Detailed Spectral Assignment
To validate the structure of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one, the following diagnostic bands must be identified. These assignments are based on characteristic frequencies for fused pyridazinones.
Diagnostic Peak Table
| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Validation Criteria |
| Amide Carbonyl | 1660 – 1690 | Critical: Must be a strong, sharp band. Absence indicates lactim form. | |
| Lactam N-H | 3050 – 3200 | Broad band, often with fine structure due to H-bonding networks in the crystal lattice. | |
| Aromatic Ring | 1580 – 1610 | Medium to strong intensity. Confirms the fused pyridine/pyridazine core. | |
| C-Br Bond | 600 – 800 | Fingerprint region. Look for a consistent band that appears in the brominated precursor but shifts slightly in the final product. | |
| Absence of O-H | 3500 – 3650 | Negative Control: The absence of a sharp band here confirms the lack of the lactim (enol) form. |
Technical Insight: The presence of the Bromine atom at position 1 (ortho to the ring fusion) may cause a slight bathochromic shift (lower wavenumber) in the ring breathing modes due to the mass effect, but the C=O carbonyl band should remain distinct and uncoupled.
Part 4: Experimental Protocol
This protocol uses Attenuated Total Reflectance (ATR-FTIR) for rapid, non-destructive validation. This method is preferred over KBr pellets to avoid moisture absorption which can mimic OH bands.
Step-by-Step Workflow
-
Instrument Setup:
-
Calibrate FTIR spectrometer using a Polystyrene standard.
-
Ensure the ATR crystal (Diamond or ZnSe) is clean and shows a flat background.
-
Set resolution to 4 cm⁻¹ and accumulation to 16 scans.
-
-
Sample Preparation:
-
Isolate the synthesized 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one.
-
Dry the sample thoroughly (vacuum oven at 40°C for 4 hours) to remove synthesis solvents (e.g., ethanol/water) which have interfering OH signals.
-
-
Data Acquisition:
-
Place ~2-5 mg of solid powder onto the ATR crystal.
-
Apply pressure using the anvil until the force gauge indicates optimal contact.
-
Acquire the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
-
-
Processing:
-
Perform baseline correction.
-
Identify the "Amide I" band (C=O).
-
Compare the fingerprint region (1500-600 cm⁻¹) against a reference standard or calculated DFT spectrum if available.
-
Experimental Workflow Visualization
Figure 2: Operational workflow for IR validation of the target molecule.
Part 5: Data Interpretation & Troubleshooting
Self-Validating Checks
To ensure scientific integrity, perform these checks on your spectrum:
-
The "Water" Trap: If you see a broad band at 3400 cm⁻¹ and a bend at 1640 cm⁻¹, your sample is wet. The water bending mode (1640 cm⁻¹) overlaps with the Amide I (C=O) band, leading to false positives. Remedy: Re-dry sample and re-scan.
-
The "Salt" Trap: If the C=O band is missing and replaced by broad bands ~1550 cm⁻¹, you may have isolated the salt form (e.g., sodium salt of the lactim) rather than the neutral lactam. Remedy: Acidify, precipitate, and re-isolate.[1]
Conclusion
For 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one , a strong absorption at 1660–1690 cm⁻¹ combined with a broad NH stretch at 3100–3200 cm⁻¹ is the definitive spectroscopic signature of the desired structure.
References
-
Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. National Institutes of Health (NIH). Available at: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI Organics. Available at: [Link][1][2][3]
-
Pyrido[3,4-d]pyridazin-1(2H)-one Structure and Properties. PubChem.[4][5] Available at: [Link]
-
Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. Royal Society of Chemistry. Available at: [Link][1][2][3][6]
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Available at: [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. quora.com [quora.com]
- 3. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrido[3,4-D]pyridazin-1(2H)-one | C7H5N3O | CID 10909714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrido(3,4-d)pyridazine | C7H5N3 | CID 160448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
Executive Summary: The Chromatographic Challenge of Halogenated Diaza-Scaffolds
Topic: Retention Time of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one in Reverse-Phase LCMS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
1-Bromopyrido[3,4-d]pyridazin-4(3H)-one represents a critical intermediate in the synthesis of poly-heterocyclic drug candidates (e.g., PARP, MPS1, and CXCR2 inhibitors).[1] Its analysis presents a distinct chromatographic paradox: the core pyridazinone scaffold is highly polar and basic, promoting early elution and peak tailing, while the bromine substituent introduces a lipophilic "handle" that significantly alters retention behavior compared to its synthetic precursors.
This guide moves beyond static retention time (Rt) values—which are instrument-dependent—to provide a predictive retention framework . We compare the performance of standard C18 chemistries against fluorinated stationary phases (PFP), offering a validated methodology to resolve this compound from its critical impurities: the hydrolytic byproduct (1-hydroxy analog) and the regioisomeric byproducts.
Part 1: Chemical Profile & Theoretical Retention Behavior
To accurately predict retention, we must analyze the "Chromatographic Hydrophobicity Index" (CHI) drivers of the molecule.
| Feature | Chemical Property | Chromatographic Impact |
| Core Scaffold | Pyrido[3,4-d]pyridazin-4(3H)-one | High polarity; potential for H-bonding with silanols (Peak Tailing).[1] |
| Substituent | 1-Bromo | Increases LogP by ~0.8–1.2 units vs. H-analog. Key retention driver. |
| pKa (Predicted) | ~1.5 (Pyridazine N) / ~9.5 (Amide) | pH-dependent speciation.[1] Neutral at pH 4.5–5.[1]0. |
| Critical Impurity | 1-Hydroxy analog (Hydrolysis) | Significant loss of retention; elutes near void volume in high organic gradients.[1] |
Predicted Elution Order (Reverse Phase C18)
Based on Quantitative Structure-Retention Relationships (QSRR) for fused diazinones:
-
1-Hydroxypyrido[3,4-d]pyridazin-4(3H)-one (Most Polar, Early Elution)[1]
-
Pyrido[3,4-d]pyridazin-4(3H)-one (Des-bromo parent)[1]
-
1-Bromopyrido[3,4-d]pyridazin-4(3H)-one (Target, Late Elution)
-
Dibromo- impurities (If present, Latest Elution)
Part 2: Comparative Performance Guide (Stationary Phases)
The choice of stationary phase is the single most critical variable for this analyte. We compare the industry-standard C18 against the Pentafluorophenyl (PFP) phase, which is superior for halogenated heterocycles.
Option A: C18 (Octadecylsilane) – The Generalist[1]
-
Mechanism: Hydrophobic interaction driven by the bromine atom.
-
Pros: High stability, universal availability.[1]
-
Cons: Poor resolution of regioisomers; "dewetting" risk if high aqueous content is needed to retain polar impurities.
-
Verdict: Suitable for purity checks but lacks selectivity for isomeric separation.[1]
Option B: PFP (Pentafluorophenyl) – The Specialist (Recommended)[1]
-
Mechanism:
- interactions, dipole-dipole interactions, and shape selectivity.[1] -
Pros: The electron-deficient PFP ring interacts strongly with the electron-rich bromine and the
-system of the pyridazine, offering superior separation of the 1-bromo target from des-bromo analogs. -
Verdict: Gold Standard for this specific brominated scaffold.
Part 3: The "Gold Standard" Experimental Protocol
This protocol is synthesized from successful separations of similar MPS1 and CXCR2 inhibitor scaffolds [1, 2]. It utilizes a buffered mobile phase to suppress the ionization of the pyridazine nitrogens, ensuring sharp peak shapes.
LCMS Method Parameters
| Parameter | Setting / Description |
| Column | Waters XSelect CSH PFP (or equivalent fluorophenyl phase) |
| Dimensions | 100 x 2.1 mm, 2.5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.[1]75) |
| Mobile Phase B | Acetonitrile (LCMS Grade) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C (Elevated temp reduces backpressure and improves mass transfer) |
| Injection Vol | 2–5 µL |
| Detection | UV @ 254 nm / MS (ESI+) |
Gradient Profile (Self-Validating)
| Time (min) | %B | Rationale |
| 0.0 - 1.0 | 5% | Isocratic hold to trap polar hydrolysis products (1-OH).[1] |
| 1.0 - 8.0 | 5% | Shallow gradient to resolve the 1-Bromo target from regioisomers. |
| 8.0 - 9.5 | 95% | Column wash to elute lipophilic dimers. |
| 9.5 - 12.0 | 5% | Re-equilibration (Critical for PFP phases).[1] |
Expected Retention Time Window:
-
Under these specific conditions, 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one is expected to elute between 5.8 – 6.5 minutes .[1]
-
Note: The des-bromo parent will elute significantly earlier (~3.5 - 4.0 min).
Part 4: Visualization of Method Optimization
The following diagram illustrates the logical workflow for optimizing the separation of the 1-bromo compound from its specific matrix impurities.
Caption: Decision tree for optimizing the retention of halogenated pyridazinones, prioritizing PFP chemistry for halogen-selectivity.
Part 5: Troubleshooting & Causality
Issue 1: Peak Tailing
-
Cause: Interaction between the basic nitrogen of the pyridine ring and residual silanols on the column stationary phase.
-
Solution: Ensure the buffer concentration is at least 10 mM. Ammonium Formate (pH 3.[1]75) is preferred over Formic Acid (0.1%) alone, as the ammonium ions effectively mask silanol sites.[1]
Issue 2: Retention Time Drift
-
Cause: pH sensitivity of the amide/lactam tautomerism.
-
Solution: Maintain strict control of mobile phase pH. The 4(3H)-one moiety can tautomerize to the 4-hydroxy form; a buffered system locks this equilibrium.
Issue 3: "Ghost" Peaks
-
Cause: Hydrolysis of the 1-bromo group in aqueous mobile phases over time.
-
Solution: Prepare samples in 100% Acetonitrile or DMSO and inject immediately. Do not leave samples in aqueous buffers in the autosampler for >12 hours.
References
-
Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1).
-
Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2.
-
Synthesis and Characteriz
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence extend from the bench to the final disposal of chemical reagents. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one, a brominated heterocyclic compound. The procedures outlined here are designed to ensure regulatory compliance, environmental stewardship, and the personal safety of all laboratory personnel.
Executive Summary: Hazard Assessment and Core Disposal Principle
1-Bromopyrido[3,4-d]pyridazin-4(3H)-one must be treated as halogenated hazardous waste . This classification is dictated by two key structural features:
-
The Pyridazinone Core: This nitrogen-containing heterocyclic scaffold is common in biologically active molecules, indicating a potential for environmental and physiological effects if not properly managed[1][2].
-
The Carbon-Bromine Bond: The presence of a halogen (bromine) firmly places this compound in the regulated category of Halogenated Organic Compounds (HOCs)[3][4].
Improper disposal, particularly through standard combustion or drain disposal, poses significant risks. Low-temperature burning of brominated compounds can lead to the formation of highly toxic and carcinogenic brominated dioxins[5]. Therefore, the cornerstone of safe disposal is meticulous segregation and management through a certified hazardous waste stream.
The Core Principle: Segregation of Waste Streams
The single most critical step in managing this waste is strict segregation. Mixing halogenated waste with non-halogenated waste streams complicates and significantly increases the cost of disposal. The rationale is based on the required treatment technologies: non-halogenated solvents can often be recycled as fuel, whereas halogenated wastes require high-temperature incineration with specialized "scrubbing" systems to neutralize the acidic gases (like hydrogen bromide) produced during combustion[6][7].
The following diagram illustrates the initial decision-making process for waste segregation at the point of generation.
Caption: Waste Segregation and Collection Workflow.
Standard Operating Procedure (SOP) for Disposal
This protocol provides a step-by-step methodology for the safe handling and disposal of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one and its associated waste.
Required Personal Protective Equipment (PPE) & Controls
-
Engineering Controls: All handling and waste consolidation should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[8].
-
Eye Protection: Wear EN166-compliant safety glasses with side shields or goggles[9].
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves before use and change them immediately if contamination occurs[9].
-
Body Protection: A standard laboratory coat must be worn.
Waste Collection and Containerization
-
Select the Correct Waste Container: Use a container provided by your institution's Environmental Health & Safety (EHS) department, typically a high-density polyethylene (HDPE) jug for liquids or a wide-mouth solid waste drum. The container must be clean, in good condition, and have a secure, leak-proof lid.
-
Consolidate Waste Types Separately:
-
Solid Waste: Collect unadulterated 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one, along with grossly contaminated items like weighing paper, gloves, and absorbent pads, in a designated "Halogenated Solid Waste" container.
-
Organic Solvent Waste: If the compound is dissolved in an organic solvent (e.g., Dichloromethane, Chloroform), it must be collected in a "Halogenated Liquid Waste" container[7].
-
Aqueous Waste: Aqueous solutions containing this compound must also be collected as hazardous waste. Do not pour aqueous solutions containing this compound down the drain[10].
-
-
Prevent Incompatibilities: Do not mix this waste with strong oxidizing agents or strong acids[9][11]. Ensure the waste container is not used for other incompatible waste classes like cyanides, sulfides, or heavy metals[7].
-
Keep Containers Closed: Except when adding waste, the container must be securely sealed at all times to prevent spills and the release of vapors[7].
Labeling Requirements
Proper labeling is a critical regulatory requirement. As soon as the first drop of waste is added, the container must be labeled with:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "1-Bromopyrido[3,4-d]pyridazin-4(3H)-one"
-
A complete list of all other constituents in the container (e.g., Methanol, Dichloromethane) with estimated percentages.
-
The date of first accumulation.
Temporary Storage and Disposal
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
This area should be under the control of laboratory personnel and away from general traffic.
-
Follow your institution's procedures to schedule a waste pickup with your EHS department. Do not allow waste to accumulate beyond established limits.
Decontamination and Spill Management
-
Glassware Decontamination: Triple rinse contaminated glassware with a suitable organic solvent (e.g., acetone). The first two rinses must be collected and disposed of as halogenated liquid hazardous waste . The third rinse can then be collected as non-halogenated waste if a non-halogenated solvent is used. After rinsing, the glassware can be washed normally.
-
Spill Cleanup:
-
Alert personnel in the area and, if necessary, evacuate.
-
Wearing appropriate PPE, contain the spill.
-
For a solid spill, carefully sweep or scoop the material to avoid creating dust.
-
For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent pads).
-
Collect the absorbed material and contaminated debris using non-sparking tools.
-
Place all cleanup materials into a sealed container and label it as "HALOGENATED HAZARDOUS WASTE" for disposal.
-
Regulatory Context and Technical Rationale
The U.S. Environmental Protection Agency (EPA) regulates the disposal of Halogenated Organic Compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA). Specifically, Title 40, Part 268 of the Code of Federal Regulations (§ 268.32) outlines land disposal restrictions for HOCs[4][12]. The primary and most effective disposal technology for these compounds is high-temperature incineration in a specialized facility equipped with afterburners and gas scrubbing systems[6]. This ensures the complete destruction of the organic molecule to carbon dioxide, water, nitrogen oxides, and hydrogen bromide, with the latter being neutralized in the scrubbing process to prevent acid rain and environmental contamination.
Quantitative Data and Disposal Parameters Summary
| Parameter | Guideline & Rationale | Source(s) |
| Waste Classification | Halogenated Organic Waste. This is due to the covalent carbon-bromine bond in the molecule's structure. | [3][7] |
| Primary Disposal Route | High-Temperature Incineration. Required for the complete destruction of halogenated compounds and to prevent the formation of toxic byproducts like brominated dioxins. | [5][6] |
| EPA Regulation | Regulated as a Halogenated Organic Compound (HOC). Subject to land disposal restrictions. | [4][12] |
| Chemical Incompatibilities | Strong Oxidizing Agents, Strong Acids. Mixing can lead to vigorous, potentially hazardous chemical reactions. | [9][11] |
| Combustion Byproducts | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen bromide (HBr). | [11] |
References
- Fisher Scientific. (2025, December 18). Safety Data Sheet - Pyridazine.
- University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
- U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- U.S. Government Publishing Office. (2000, December 26).
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- New Zealand Ministry for the Environment. (2014).
- TCI EUROPE N.V. (2025, January 28). Safety Data Sheet - 4-Bromopyridine Hydrobromide.
- Hill Brothers Chemical Company. (2014, September 26).
- Fisher Scientific. (2024, February 12). Safety Data Sheet - Pyridazine.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Piaz, V. D., et al. (2018). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 23(10), 2656.
- Darnell, A.J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- Taha, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3762.
- Barclays Official California Code of Regulations. (n.d.).
- Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
- Scholars Research Library. (n.d.).
- Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 39(22), 8691-8699.
- Brown, D. S., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(7), 1205-1229.
- Google Patents. (1991). EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
- University of Pennsylvania EHRS. (2023, May 22). Ethidium Bromide Waste Disposal.
- Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3445-3452.
- Hennebert, P. (2021). Hazardous properties of brominated, phosphorus, chlorinated, nitrogen and mineral flame retardants in plastics which may hinder their recycling. Detritus, 17, 49-57.
- Abdel-Ghaffar, A. M., et al. (2019). Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities. Journal of the Iranian Chemical Society, 16, 2215-2227.
- Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3445.
-
El-Gohary, N. S., & Shaaban, M. R. (2017). Safe Synthesis of 4,7-Dibromo[3][11][13]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 22(9), 1438.
- ResearchGate. (2025, August 6). Pyridazine Derivatives and Related Compounds, Part 28. 1 Pyridazinesulfonamides: Synthesis and Antimicrobial Activity.
- ZORA. (n.d.). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines.
- Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Heterocycles, 60(8), 1873-1879.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Perimidine directed Rh(iii)-catalyzed [4 + 1] and [4 + 2] annulations: synthesis of perimidine linked spiro-succinimides and isoquinolines.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. rjptonline.org [rjptonline.org]
- 3. uakron.edu [uakron.edu]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. environment.govt.nz [environment.govt.nz]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.fr [fishersci.fr]
- 10. Ethidium Bromide Waste Disposal | PennEHRS [ehrs.upenn.edu]
- 11. fishersci.com [fishersci.com]
- 12. View Document - California Code of Regulations [govt.westlaw.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
